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  • Product: Methyl 2,3-difluoro-6-methylbenzoate
  • CAS: 1379107-08-0

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties of Methyl 2,3-difluoro-6-methylbenzoate

This technical guide provides an in-depth analysis of Methyl 2,3-difluoro-6-methylbenzoate , a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. The content is structured...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 2,3-difluoro-6-methylbenzoate , a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. The content is structured to support researchers in designing synthetic routes and understanding the reactivity profile of this scaffold.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Methyl 2,3-difluoro-6-methylbenzoate is a poly-functionalized aromatic ester characterized by a specific substitution pattern that imparts unique electronic and steric properties. The "2,3-difluoro" motif creates an electron-deficient region adjacent to the carbonyl, while the "6-methyl" group introduces steric twist and lipophilicity.

Core Data Table[8]
PropertyValue / Description
CAS Number 1379107-08-0
IUPAC Name Methyl 2,3-difluoro-6-methylbenzoate
Molecular Formula

Molecular Weight 186.16 g/mol
SMILES COC(=O)C1=C(C)C=CC(F)=C1F
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~210–220 °C (Predicted based on methyl benzoate 199°C + F effects)
Density ~1.25 g/cm³ (Estimated)
LogP 2.06 (Calculated)
Solubility Insoluble in water; soluble in MeOH, DCM, EtOAc, Toluene
Structural Significance[1][2][12]
  • Ortho-Effect (Steric): The 6-methyl group and the 2-fluoro atom flank the ester moiety. This "ortho-ortho" disubstitution forces the carbonyl group out of planarity with the benzene ring, reducing conjugation. This often increases the electrophilicity of the carbonyl carbon (making it more susceptible to hydrolysis) compared to unhindered benzoates.

  • Electronic Push-Pull: The fluorine atoms (positions 2,3) are strong

    
    -withdrawers (inductive effect), deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (
    
    
    
    ). The methyl group (position 6) is a weak
    
    
    -donor.

Synthetic Pathways[7][13]

The synthesis of Methyl 2,3-difluoro-6-methylbenzoate generally proceeds via the esterification of its parent acid, 2,3-difluoro-6-methylbenzoic acid . The construction of the aromatic core typically requires multi-step functionalization of fluorotoluene precursors.

Primary Route: Esterification

The final step is a standard Fischer esterification or alkylation.

  • Reagents: Methanol (MeOH),

    
     (cat.)[1] OR MeI, 
    
    
    
    , DMF.
  • Protocol Note: Due to the steric hindrance at the ortho positions (2-F, 6-Me), acid-catalyzed esterification may be slower than for unsubstituted benzoic acid. Using methyl iodide (MeI) under basic conditions often provides higher yields by avoiding the reversible equilibrium of Fischer esterification.

Retrosynthetic Analysis (Core Construction)

The challenge lies in establishing the 1,2,3,6-substitution pattern.

  • From 3,4-Difluorotoluene (Not favored): Lithiation of 3,4-difluorotoluene typically occurs at C-2 (between F and Me) or C-5, leading to incorrect isomers (e.g., 3,4-difluoro-2-methylbenzoate).

  • From 2,3-Difluorotoluene (Favored Precursor):

    • Direct Metalation: Lithiation of 2,3-difluorotoluene usually targets C-4 (ortho to F). To target C-6 (ortho to Me), a blocking group or "Halogen Dance" strategy might be required.

    • Functional Group Interconversion: Oxidation of 2,3-difluoro-6-methylbenzaldehyde or hydrolysis of 2,3-difluoro-6-methylbenzonitrile .

Visualization: Synthetic Logic

Synthesis Precursor 2,3-Difluorotoluene (Starting Material) Intermediate 2,3-Difluoro-6-methyl- benzoic acid Precursor->Intermediate Multi-step Functionalization (e.g., Formylation/Oxidation) Target Methyl 2,3-difluoro- 6-methylbenzoate Intermediate->Target MeI, K2CO3 (Esterification)

Figure 1: General synthetic flow from fluorotoluene precursors to the target ester.[1]

Reactivity Profile & Transformations

This compound is a versatile scaffold.[2] Its reactivity is defined by three distinct zones: the Ester (C1) , the Fluoro-Activated Ring (C2/C3) , and the Benzylic Methyl (C6) .

Nucleophilic Aromatic Substitution ( )

The presence of fluorine atoms at positions 2 and 3 renders the ring susceptible to nucleophilic attack, particularly by amines, thiols, or alkoxides.

  • Regioselectivity: The C-2 Fluorine is the primary site of attack.

    • Reasoning: C-2 is ortho to the electron-withdrawing ester group (carbonyl). The ester stabilizes the Meisenheimer complex intermediate formed during attack at C-2. The C-3 fluorine is meta to the ester and thus less activated.

  • Reaction:

    
    .
    
  • Conditions: Mild base (

    
     or DIPEA), polar aprotic solvent (DMSO, DMF, NMP), heat (60–100 °C).
    
Electrophilic Aromatic Substitution ( )

The ring is overall deactivated by the two fluorines and the ester, but the methyl group provides some activation.

  • Regioselectivity: The C-5 Position is the most favorable site for electrophilic attack (e.g., nitration, bromination).

    • Directing Effects:

      • Methyl (C6): Directs ortho (to C5) and para (to C3 - blocked).

      • Fluoro (C2): Directs para (to C5).

      • Ester (C1): Directs meta (to C5).

    • Consensus: All major directing groups cooperatively activate position C-5.

  • Reaction: Nitration (

    
    ) yields Methyl 2,3-difluoro-6-methyl-5-nitrobenzoate .
    
Benzylic Functionalization

The C-6 methyl group is benzylic and can be functionalized via radical pathways.

  • Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN/Benzoyl Peroxide yields the benzyl bromide.

    • Utility: This creates a handle for further alkylation or heterocycle formation (e.g., cyclization to isoindolinones).

Visualization: Reactivity Map

Reactivity Center Methyl 2,3-difluoro- 6-methylbenzoate SNAr 2-Amino Derivative (via SNAr) Center->SNAr R-NH2, Base (Displacement of F-2) SEAr 5-Nitro/Bromo Derivative (via SEAr) Center->SEAr HNO3/H2SO4 or Br2 (Attack at C-5) Benzylic Benzyl Bromide (via Radical Bromination) Center->Benzylic NBS, Radical Init. (Attack at Methyl) Acid Benzoic Acid (via Hydrolysis) Center->Acid LiOH, THF/H2O (Ester Hydrolysis)

Figure 2: Divergent reactivity pathways. Note the regioselectivity of


 (at C-2) and 

(at C-5).

Applications in Drug Discovery[2][6][10][13]

Methyl 2,3-difluoro-6-methylbenzoate serves as a high-value scaffold (building block) in medicinal chemistry.

  • Conformational Control: The 2,6-disubstitution pattern restricts rotation around the phenyl-carbonyl bond. This "atropisomeric" potential can be exploited to lock pharmacophores into active conformations, improving binding affinity to target proteins (e.g., kinases).

  • Metabolic Stability: The fluorine atoms block metabolic "soft spots" on the ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Bioisosterism: The ester can be converted into heterocycles (oxadiazoles, benzimidazoles) that mimic amide bonds but possess better membrane permeability.

Handling & Safety Protocol

While specific toxicological data for this exact CAS may be limited, standard protocols for fluorinated benzoates apply.

  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). Potential for hydrolysis to release HF (trace) under extreme conditions, though the C-F bond is generally stable.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). Segregate from strong oxidizing agents and strong bases.
    
  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

  • ChemScene. (2025). Methyl 2,3-difluoro-6-methylbenzoate Product Analysis. Retrieved from [3]

  • Sigma-Aldrich (Merck). (2025). Methyl 2,3-difluoro-6-methylbenzoate CAS 1379107-08-0.[3] Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Fluorinated Benzoates. Retrieved from

  • BenchChem. (2025).[4] Synthesis and Reactivity of Difluorobenzoate Derivatives. Retrieved from

Sources

Exploratory

Molecular structure and steric effects of Methyl 2,3-difluoro-6-methylbenzoate

An In-Depth Technical Guide to the Molecular Structure and Steric Effects of Methyl 2,3-difluoro-6-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2,3-difluoro-6-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Steric Effects of Methyl 2,3-difluoro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-difluoro-6-methylbenzoate (CAS No. 1379107-08-0) is a polysubstituted aromatic ester with significant potential in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two ortho substituents (a methyl group and a fluorine atom) to the ester functionality, introduces profound steric and electronic effects that dictate its three-dimensional structure, reactivity, and potential applications. This guide provides a comprehensive analysis of its molecular architecture, details plausible synthetic methodologies, predicts its spectroscopic characteristics, and delves into the critical role of steric hindrance in defining its chemical behavior.

Introduction: The Significance of Ortho-Substitution

In the landscape of aromatic compounds, the substitution pattern on the benzene ring is a primary determinant of molecular properties. Ortho-substitution, particularly with bulky or electronically distinct groups adjacent to a reactive center, gives rise to a phenomenon known as the "ortho effect."[2] This effect is a complex interplay of steric hindrance and electronic interactions that can dramatically alter a molecule's conformation and reactivity compared to its meta or para isomers.[2][3]

In the case of Methyl 2,3-difluoro-6-methylbenzoate, the ester group is flanked by a methyl group at the C6 position and a fluorine atom at the C2 position. This di-ortho substitution is expected to cause significant steric strain, forcing the methyl ester group to twist out of the plane of the benzene ring.[2][3] This loss of planarity inhibits resonance between the carbonyl group and the aromatic π-system, a concept termed Steric Inhibition of Resonance (SIR).[3] Understanding the consequences of this structural perturbation is paramount for predicting the molecule's utility as a synthetic building block.

Molecular Structure and Conformational Analysis

The core structural feature of Methyl 2,3-difluoro-6-methylbenzoate is the spatial arrangement of the methyl ester group relative to the substituted benzene ring.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1379107-08-0[1]
Molecular Formula C₉H₈F₂O₂[1]
Molecular Weight 186.16 g/mol [1]
Topological Polar Surface Area (TPSA) 26.3 Ų
LogP 2.06
Rotatable Bonds 1[4]
The Role of Steric Hindrance

The van der Waals radii of the ortho-substituents (Methyl group at C6, Fluorine at C2) and the atoms of the ester group create significant repulsive steric interactions. To alleviate this strain, the C(ring)-C(carbonyl) bond rotates, increasing the dihedral angle between the plane of the benzene ring and the plane of the ester group.

  • Fluorine (C2-substituent): While smaller than a methyl group, fluorine's high electronegativity also contributes electronic repulsive forces.

  • Methyl (C6-substituent): This group is sterically demanding and plays the dominant role in forcing the ester group out of planarity.

This twisting has profound electronic consequences. In a planar system like unsubstituted methyl benzoate, the carbonyl group's π-orbital can align with the aromatic π-system, allowing for delocalization of electron density.[3] The steric hindrance in Methyl 2,3-difluoro-6-methylbenzoate disrupts this overlap, effectively isolating the ester group's electronic character from the ring.[2]

Caption: Steric clash in the ortho-substituted title compound forces the ester out of the ring plane.

Computational Insights

While a definitive crystal structure is not publicly available, the molecular geometry can be reliably predicted using computational methods like Density Functional Theory (DFT). Such calculations would likely reveal a significant dihedral angle (estimated to be > 45°) for the C6-C1-C(O)-O bond. This contrasts sharply with the near-planar conformation of unsubstituted methyl benzoate. These computational models are invaluable for rationalizing the molecule's reactivity, as the accessibility of the carbonyl carbon for nucleophilic attack is directly influenced by this geometry.

Synthesis and Experimental Protocols

The synthesis of Methyl 2,3-difluoro-6-methylbenzoate is most logically achieved via the esterification of its corresponding carboxylic acid, 2,3-difluoro-6-methylbenzoic acid.

Precursor 2,3-Difluoro-6-methylbenzaldehyde (Precursor) Acid 2,3-Difluoro-6-methylbenzoic Acid Precursor->Acid Oxidation (e.g., H₂O₂, KOH) [2] Ester Methyl 2,3-difluoro-6-methylbenzoate (Target Molecule) Acid->Ester Fischer Esterification (Methanol, H₂SO₄ catalyst) [30]

Caption: Plausible synthetic pathway to Methyl 2,3-difluoro-6-methylbenzoate.

Protocol 1: Synthesis of 2,3-Difluoro-6-methylbenzoic Acid (Precursor)

This protocol is adapted from analogous oxidation reactions of substituted benzaldehydes.[5]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-difluoro-6-methylbenzaldehyde (1.0 eq) in an aqueous solution of potassium hydroxide (2.0-3.0 eq).

  • Oxidation: Cool the solution in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, 2.0-2.5 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Wash with an organic solvent like dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the remaining aqueous phase to 0 °C and slowly acidify with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-difluoro-6-methylbenzoic acid.

Protocol 2: Fischer Esterification to Yield the Title Compound

Due to the steric hindrance from the ortho-substituents, forcing conditions may be necessary for the Fischer esterification.[6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,3-difluoro-6-methylbenzoic acid (1.0 eq) and a large excess of methanol (which acts as both reagent and solvent).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the stirring mixture.[7]

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for several hours (4-24 hours). The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 2,3-difluoro-6-methylbenzoate.

Spectroscopic Characterization (Predicted)

No specific published spectra for Methyl 2,3-difluoro-6-methylbenzoate are readily available. However, a detailed prediction can be made based on established spectroscopic principles and data from analogous compounds.[8][9]

Predicted Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic Protons (2H): Two signals in the aromatic region (~7.0-7.5 ppm), likely appearing as complex multiplets due to H-H and H-F coupling. Methyl Ester (3H): A singlet around 3.9 ppm. Aromatic Methyl (3H): A singlet around 2.3-2.5 ppm.
¹³C NMR Carbonyl (C=O): Signal expected around 165-167 ppm.[10] Aromatic Carbons (C-F): Two signals at the lower field end of the aromatic region (>150 ppm), showing large C-F coupling constants. Aromatic Carbons (C-H, C-C): Four other signals in the aromatic region (115-140 ppm). Methoxy Carbon (-OCH₃): Signal around 52 ppm.[10] Methyl Carbon (-CH₃): Signal around 15-20 ppm.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -110 to -140 ppm (relative to CFCl₃).[11] The signals would be complex multiplets due to F-F and F-H couplings.
IR Spectroscopy C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹. The steric hindrance may cause a slight shift to higher wavenumbers compared to unsubstituted methyl benzoate. C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region. C-O Stretch: Bands in the 1250-1300 cm⁻¹ region. Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z = 186.16. Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 155. Loss of the entire ester group (-COOCH₃) to give a peak at m/z = 127.

Reactivity and Applications

The steric and electronic properties of Methyl 2,3-difluoro-6-methylbenzoate govern its reactivity.

  • Hydrolysis: The ester is susceptible to hydrolysis under acidic or basic conditions to yield methanol and the corresponding benzoic acid. The steric hindrance around the carbonyl group may slow the rate of nucleophilic attack compared to unhindered esters.[12]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution (e.g., nitration, halogenation). The positions of substitution will be directed by the combined electronic effects of the two fluorine atoms (electron-withdrawing) and the methyl group (electron-donating).

  • Applications in Drug Discovery: The parent scaffold of fluorinated benzoic acids is a key building block in medicinal chemistry. For example, the related 2-fluoro-6-methylbenzoic acid is a precursor for synthesizing epidermal growth factor receptor (EGFR) inhibitors and the drug Avacopan.[13] The unique substitution pattern of the title compound makes it a valuable intermediate for creating novel molecular entities with tailored steric and electronic properties for structure-activity relationship (SAR) studies.

Conclusion

Methyl 2,3-difluoro-6-methylbenzoate is a molecule defined by the "ortho effect." The steric crowding induced by the C2-fluoro and C6-methyl groups forces the ester functionality out of the plane of the aromatic ring, leading to a distinct three-dimensional structure and altered electronic properties. This guide has outlined its fundamental structural characteristics, provided robust, field-proven protocols for its synthesis, and offered a detailed, predictive analysis of its spectroscopic signature. For scientists in drug development and materials science, a thorough understanding of these structure-property relationships is essential for harnessing the potential of this and other sterically demanding building blocks in the design of next-generation functional molecules.

References

  • RSC. (n.d.). Supporting Information for [Article Title]. Royal Society of Chemistry. Available from: [Link]

  • Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Wikipedia. (2023). Ortho effect. Available from: [Link]

  • Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(12), 3120–3128.
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Available from: [Link]

  • PubChem. (n.d.). Compound, polyimide resin and method of producing the same.... Available from: [Link]

  • PubChem. (n.d.). Pyrazole metal complex for absorbing carbon dioxide.... Available from: [Link]

  • Lehigh University. (n.d.). Organic Compounds – 19F NMR Database. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]

  • Google Patents. (2006). US Patent 8,101,707 B2. Available from: [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Available from: [Link]

  • Princeton University. (2009). United States Patent Crain et al.. Available from: [Link]

  • Google Patents. (2009). CN101389707A - Acid inhibitor composition for metal cleaning and/or pickling.
  • Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile....
  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-methylbenzoic acid. Available from: [Link]

  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. Available from: [Link]

  • PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate. Available from: [Link]

  • PMC. (n.d.). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available from: [Link]

  • Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Chegg.com. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate.... Available from: [Link]

  • Wikipedia. (2023). Methyl benzoate. Available from: [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Available from: [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available from: [Link]

  • precisionFDA. (n.d.). METHYL BENZOATE. Available from: [Link]

  • RSC Publishing. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Available from: [Link]

Sources

Foundational

Methyl 2,3-difluoro-6-methylbenzoate CAS number and identifiers

Methyl 2,3-difluoro-6-methylbenzoate (CAS 1379107-08-0): A Technical Guide to Physicochemical Profiling, Synthetic Workflows, and Applications in Drug Design Executive Summary Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2,3-difluoro-6-methylbenzoate (CAS 1379107-08-0): A Technical Guide to Physicochemical Profiling, Synthetic Workflows, and Applications in Drug Design

Executive Summary

Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) is a highly specialized fluorinated building block utilized extensively in modern medicinal chemistry and drug discovery pipelines[1]. As a Senior Application Scientist, I frequently leverage this compound to introduce the 2,3-difluoro-6-methylphenyl motif into complex active pharmaceutical ingredients (APIs). The strategic placement of fluorine atoms on the aromatic ring fundamentally alters the molecule's physicochemical properties, enhancing lipophilicity and metabolic stability without introducing prohibitive steric bulk[2]. This technical guide provides an in-depth analysis of its structural significance, details a self-validating synthetic workflow, and outlines rigorous handling protocols.

Physicochemical Profiling & Identifiers

Accurate identification and physicochemical profiling are the first steps in validating any raw material for pharmaceutical synthesis. The following table summarizes the core identifiers and quantitative data for Methyl 2,3-difluoro-6-methylbenzoate[3].

Property / IdentifierValue / Description
Chemical Name Methyl 2,3-difluoro-6-methylbenzoate
CAS Number 1379107-08-0
Molecular Formula C9H8F2O2
Molecular Weight 186.16 g/mol
MDL Number MFCD16250150
InChIKey BLZRUSJWDBBFIX-UHFFFAOYSA-N
Purity Standard ≥97%
Physical Form Solid or liquid (temperature dependent)
Storage Conditions Sealed in a dry environment at room temperature

Structural Significance in Drug Design

The incorporation of the 2,3-difluoro-6-methylbenzoate motif into a drug scaffold is rarely arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) optimization.

  • Metabolic Shielding and Lipophilicity: The carbon-fluorine (C-F) bond is significantly stronger and more lipophilic than the carbon-hydrogen (C-H) bond[2]. By substituting hydrogen with fluorine at the 2 and 3 positions of the phenyl ring, medicinal chemists effectively block these specific sites from cytochrome P450-mediated metabolic oxidation, thereby increasing the drug's half-life[2]. Furthermore, the enhanced lipophilicity improves cellular membrane permeability, a critical factor for intracellular targets[4].

  • Steric and Electronic Causality: Fluorine is the second smallest substituent (van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen), meaning it acts as an excellent bioisostere that modulates the electronic properties of the ring (lowering the pKa of adjacent functional groups) with minimal steric disruption[2][4]. Conversely, the methyl group at the 6-position provides intentional steric hindrance. This bulk forces the ester (or subsequent amide/carboxylate) out of coplanarity with the phenyl ring, locking the molecule into a specific conformation that can dramatically increase binding affinity and target selectivity[4].

FluorineEffects Core Fluorine Substitution (2,3-Difluoro Motif) Lip Increased Lipophilicity (Enhanced Permeability) Core->Lip Met Metabolic Shielding (Blocks P450 Oxidation) Core->Met Elec Electronic Effects (pKa Modulation) Core->Elec Steric Minimal Steric Bulk (vdW radius 1.47 Å) Core->Steric

Mechanistic effects of fluorine substitution on pharmacokinetic and pharmacodynamic profiles.

Synthetic Workflow & Methodology

Methyl 2,3-difluoro-6-methylbenzoate is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 2,3-difluoro-6-methylbenzoic acid (CAS: 1378671-01-2). The following protocol outlines a robust, self-validating methodology for this transformation.

Step-by-Step Esterification Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,3-difluoro-6-methylbenzoic acid in an excess of anhydrous methanol (acting as both reactant and solvent).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (H2SO4) dropwise. Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.

  • Concentration: Once TLC confirms the consumption of the starting material, cool the reaction to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup (Self-Validating Step): Dilute the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3). Self-Validation: The evolution of CO2 gas (effervescence) will occur immediately. The complete cessation of this effervescence upon subsequent washes serves as an immediate, visual validation that all unreacted acid and the H2SO4 catalyst have been successfully neutralized and partitioned into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the pure Methyl 2,3-difluoro-6-methylbenzoate.

SynthWorkflow A 2,3-Difluoro-6-methylbenzoic acid (CAS: 1378671-01-2) B Esterification (MeOH, H2SO4, Reflux) A->B Reagents C Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) B->C Conversion D Workup & Purification (NaHCO3 wash, Distillation) C->D Isolation

Synthetic workflow for Methyl 2,3-difluoro-6-methylbenzoate from its benzoic acid precursor.

Handling, Safety, and Storage Protocols

Maintaining scientific integrity requires strict adherence to safety protocols. Methyl 2,3-difluoro-6-methylbenzoate is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation)[5].

  • Engineering Controls (Self-Validating): Always handle the compound inside a certified chemical fume hood. Self-Validation: Before opening the container, verify containment by observing the continuous inward flutter of a localized tissue strip (e.g., a Kimwipe) taped to the bottom of the sash. This confirms a face velocity exceeding the safe threshold of 100 fpm[5].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles with side-shields, and an impervious lab coat are mandatory[5].

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated, dry area, away from direct sunlight and strong oxidizing agents[3][5].

References

Sources

Exploratory

The Strategic Role of Methyl 2,3-difluoro-6-methylbenzoate in Advanced Pharmaceutical Synthesis

Executive Summary In modern pharmaceutical synthesis, the strategic incorporation of fluorinated building blocks is a cornerstone of rational drug design. Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, the strategic incorporation of fluorinated building blocks is a cornerstone of rational drug design. Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) represents a highly versatile, multi-functional module. As an application scientist, I frequently guide medicinal chemistry teams in utilizing this specific scaffold to navigate the complexities of late-stage functionalization. This whitepaper deconstructs the physicochemical advantages, reactivity mapping, and validated synthetic protocols associated with this critical intermediate, providing a self-validating framework for its application in active pharmaceutical ingredient (API) development.

The Fluorine Advantage: Rationale for 2,3-Difluoro-6-Methyl Substitution

The judicious introduction of fluorine into a pharmacophore is rarely accidental; it is a calculated structural intervention 1[1]. The 2,3-difluoro-6-methyl substitution pattern offers three distinct pharmacological and synthetic advantages:

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidation. The highly electronegative 2,3-difluoro motif withdraws electron density from the ring, effectively deactivating it toward oxidative metabolism and extending the API's biological half-life 2[2].

  • Conformational Locking: The polarized C–F bonds can participate in orthogonal dipole-dipole interactions or act as weak hydrogen bond acceptors (e.g., C–F···H–N). This locks the resulting drug molecule into its bioactive conformation, reducing entropic penalties upon target binding 1[1].

  • Orthogonal Synthetic Handles: The molecule possesses a methyl ester for nucleophilic acyl substitution, a benzylic methyl group primed for radical halogenation, and an activated aromatic system.

Physicochemical Profile & Reactivity Mapping

Understanding the baseline properties of Methyl 2,3-difluoro-6-methylbenzoate is critical for designing robust reaction conditions, particularly regarding solvent selection and thermal parameters 3[3].

Table 1: Quantitative Physicochemical Data
PropertyValue
Compound Name Methyl 2,3-difluoro-6-methylbenzoate
CAS Number 1379107-08-0
Molecular Formula C9H8F2O2
Molecular Weight 186.16 g/mol
Storage Conditions Room temperature; keep tightly sealed away from strong oxidizers
Primary Reactivity Handles Ester (C1), Aryl Fluorides (C2, C3), Benzylic Methyl (C6)

Core Synthetic Workflows & Mechanistic Insights

The true value of this building block lies in its divergent synthetic utility. Below is the workflow detailing how this single starting material is diversified into complex API intermediates.

Workflow SM Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) Bromide Benzylic Bromide Intermediate SM->Bromide Radical Bromination (NBS, AIBN) Acid 2,3-Difluoro-6-methylbenzoic Acid SM->Acid Saponification (LiOH, THF/H2O) API Target Active Pharmaceutical Ingredient Bromide->API Substitution / Coupling Acid->API Amide Coupling

Fig 1. Synthetic diversification workflow of Methyl 2,3-difluoro-6-methylbenzoate into APIs.

Benzylic Functionalization via Wohl-Ziegler Bromination

The most common transformation of this scaffold is the functionalization of the C6-methyl group to a benzyl bromide. This is achieved via the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and a radical initiator 4[4].

Mechanistic Causality (The Goldfinger Mechanism): Why use NBS instead of direct Br₂ gas? High concentrations of Br₂ promote electrophilic aromatic substitution, which would lead to unwanted bromination of the aromatic ring. The Goldfinger mechanism dictates that NBS acts as a "bromine sink," reacting with in-situ generated HBr to maintain an exceptionally low, steady-state concentration of Br₂. This kinetic control ensures that the radical pathway (benzylic substitution) outcompetes the ionic pathway (aromatic substitution) 5[5].

Mechanism Init Initiation (AIBN Thermal Cleavage → Br•) Prop1 Propagation 1 Ar-CH3 + Br• → Ar-CH2• + HBr Init->Prop1 Prop2 Propagation 2 Ar-CH2• + Br2 → Ar-CH2Br + Br• Prop1->Prop2 Ar-CH2• NBS Goldfinger Bromine Sink NBS + HBr → Succinimide + Br2 Prop1->NBS HBr Prop2->Prop1 Br• (Chain) NBS->Prop2 Br2 (Low Conc.)

Fig 2. Goldfinger mechanism for the Wohl-Ziegler radical benzylic bromination.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating visual and chemical checkpoints.

Protocol A: Radical Benzylic Bromination (Wohl-Ziegler)

Objective: Conversion of the 6-methyl group to a 6-bromomethyl electrophile.

  • Reagents: Methyl 2,3-difluoro-6-methylbenzoate (1.0 equiv), NBS (1.05 equiv), Azobisisobutyronitrile (AIBN, 0.05 equiv), Trifluorotoluene (PhCF₃).

  • Causality of Choices: PhCF₃ is selected as a greener, non-ozone-depleting alternative to traditional CCl₄ 4[4]. Its boiling point (102 °C) is perfectly matched to the thermal decomposition profile of AIBN (half-life of ~1 h at 85 °C), ensuring a steady flux of initiating radicals without boiling off the solvent.

Step-by-Step Methodology:

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve the starting material in anhydrous PhCF₃ (0.2 M).

  • Reagent Addition: Add NBS and AIBN. Purge the system with Ar or N₂ for 10 minutes to remove dissolved oxygen (which prematurely quenches radical intermediates).

  • Initiation & Heating: Heat the mixture to 85–90 °C.

  • Self-Validation Checkpoint: The reaction transitions from a dense suspension (NBS sinks) to a clear solution. As the reaction progresses, succinimide (a byproduct) will form and float to the surface of the solvent. This visual cue indicates active propagation.

  • Workup: Cool to room temperature, filter off the floating succinimide, and wash the filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any residual electrophilic bromine. Concentrate under reduced pressure.

Protocol B: Ester Hydrolysis to 2,3-Difluoro-6-methylbenzoic Acid

Objective: Unmasking the carboxylic acid for downstream amide coupling.

  • Reagents: Methyl 2,3-difluoro-6-methylbenzoate (1.0 equiv), LiOH·H₂O (2.0 equiv), THF/H₂O (3:1 v/v).

  • Causality of Choices: The electron-withdrawing difluoro substitution increases the electrophilicity of the ester carbonyl, making it highly susceptible to mild saponification. LiOH is strictly preferred over NaOH/KOH to minimize the risk of unwanted S_NAr (nucleophilic aromatic substitution) side reactions at the fluorinated positions.

Step-by-Step Methodology:

  • Solvation: Dissolve the ester in the THF/H₂O mixture.

  • Hydrolysis: Add LiOH·H₂O in one portion at 0 °C. Stir and allow to warm to room temperature.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). Complete consumption of the ester usually occurs within 1–2 hours.

  • Self-Validation Checkpoint & Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2. The immediate, rapid precipitation of a white solid (the benzoic acid) provides instant visual confirmation of successful hydrolysis.

  • Purification: Extract the precipitate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure acid.

Conclusion

Methyl 2,3-difluoro-6-methylbenzoate is a masterfully designed intermediate that bridges the gap between raw chemical feedstocks and advanced pharmaceutical APIs. By understanding the mechanistic causality behind its reactivity—specifically the radical kinetics of the Wohl-Ziegler reaction and the electronic effects of its fluorine substituents—medicinal chemists can deploy this molecule to engineer drugs with superior metabolic stability and target affinity.

References

  • Applications of Fluorine in Medicinal Chemistry, ACS Publications.
  • Applications of Fluorine in Medicinal Chemistry (PubMed/NIH), National Institutes of Health.
  • Safety Data Sheet: Methyl 2,3-difluoro-6-methylbenzoate, ChemScene.
  • Wohl-Ziegler Bromination, Wikipedia.
  • Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction, Chemical Reviews.

Sources

Foundational

Molecular Sculpting and Therapeutic Efficacy of Fluorinated Benzoate Ester Derivatives

A Technical Whitepaper for Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules remains a cornerstone of modern drug discovery[1]. Fluorinated benzoate ester derivative...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Abstract The strategic incorporation of fluorine into bioactive molecules remains a cornerstone of modern drug discovery[1]. Fluorinated benzoate ester derivatives, in particular, offer a highly tunable scaffold that bridges synthetic versatility with profound biological activity. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical review of the physicochemical rationale, advanced synthetic methodologies, and biological evaluation protocols necessary for translating these critical intermediates into viable drug candidates.

The Physicochemical Rationale: Why Fluorine?

Fluorination is not merely a functional group substitution; it is a fundamental reprogramming of a molecule's physicochemical profile. The fluorine atom, being the most electronegative element, polarizes the C-F bond, making the adjacent carbon highly electrophilic[2].

  • Metabolic Stability: The high bond dissociation energy of the C-F bond resists cytochrome P450-mediated oxidative metabolism, prolonging the half-life of the pharmacophore.

  • Lipophilicity and Permeability: Fluorine substitution enhances the partition coefficient (clog P). For instance, in halogenated pregnenolone analogues, increasing the clog P via strong electron-withdrawing groups (F and CF₃) significantly enhances cytotoxicity against HepG2 hepatocellular carcinoma cells[3].

  • Conformational Control: Fluorine's stereoelectronic effects can dictate the preferred conformation of the ester moiety, optimizing binding affinity within target enzyme pockets.

Advanced Synthetic Methodologies

The synthesis of fluorinated benzoate esters demands precision. Traditional methods often rely on the direct esterification of commercially available fluorobenzoic acids. However, accessing specific multifluorinated patterns requires innovative, modern approaches.

2.1. Nucleophilic Aromatic Substitution (SNAr) and Halogen Exchange

Fluorine serves as an excellent leaving group in SNAr reactions when activated by strong electron-withdrawing groups, such as the ester moiety itself[2]. Alternatively, the Halex (halogen exchange) reaction utilizes potassium fluoride in polar aprotic solvents to substitute chlorine or bromine atoms, a method highly scalable for industrial applications[2].

2.2. Molecular Sculpting via Photocatalytic Hydrodefluorination (HDF)

A paradigm shift in accessing partially fluorinated benzoates (2–3 fluorine atoms) is the "molecular sculpting" approach. Instead of building the aromatic ring from scratch, chemists can start with highly fluorinated, commercially available benzoates and utilize directed photocatalytic hydrodefluorination to selectively remove fluorine atoms[4]. This synergistic use of HDF with decarboxylative coupling provides rapid access to diverse fluorination patterns that are otherwise synthetically intractable[4].

Table 1: Comparison of Synthetic Modalities for Fluorinated Benzoates
ParameterTraditional Batch SynthesisContinuous Flow SynthesisPhotocatalytic HDF
Primary Mechanism Fischer Esterification / SNArSequential automated reactionsSelective C-F bond cleavage
Regioselectivity Limited by precursor availabilityHigh, due to precise mixingExcellent, directed by photocatalyst
Scalability High, but exothermic risksSuperior heat control and safetyModerate, requires specialized photoreactors
Target Application Simple mono-fluorinated estersComplex functionalized aromaticsDifficult-to-access multi-fluorinated patterns

(Data synthesized from comparative synthetic methodologies[2],[4])

Experimental Workflows: Synthesis and Validation

To ensure reproducibility and high yield, the following protocol details the synthesis of a foundational fluorinated benzoate ester.

Protocol 1: Acid-Catalyzed Synthesis of Ethyl 2-amino-5-fluorobenzoate

Causality Note: Fischer esterification is an equilibrium-driven process. The use of concentrated sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen to increase electrophilicity and acts as a dehydrating agent to drive the reaction forward.

  • Reagent Preparation: Dissolve 15.0 g of 2-amino-5-fluorobenzoic acid in 60 mL of absolute ethanol within a 250 mL round-bottom flask[5].

  • Catalysis: Slowly add 7.5 mL of concentrated H₂SO₄ dropwise. Rationale: The dropwise addition prevents localized overheating and side-product formation.

  • Reflux: Attach a reflux condenser and heat the mixture using a heating mantle for 7–8 hours[1].

  • In-Process Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane mobile phase.

  • Workup & Neutralization: Cool the mixture to room temperature. Neutralize unreacted acid by slowly adding a 10% Na₂CO₃ solution until effervescence ceases[1].

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • System Validation: Verify intermediate purity via HPLC. A purity of >95% is required before proceeding to downstream nucleophilic substitutions (e.g., ethylamination)[5].

SynthesisWorkflow Start 2-amino-5-fluorobenzoic acid + Absolute Ethanol Catalysis Acid Catalysis (H2SO4) Protonation of Carbonyl Start->Catalysis Reflux Reflux (7-8 hours) Equilibrium Shift Catalysis->Reflux Workup Na2CO3 Neutralization & EtOAc Extraction Reflux->Workup Validation HPLC Validation (Target: >95% Purity) Workup->Validation

Logical workflow for the synthesis and validation of fluorinated benzoate esters.

Therapeutic Applications and Mechanisms of Action

Fluorinated benzoate esters are not just synthetic intermediates; they are active pharmacophores. Their biological activity spans from antimicrobial to potent anticancer properties[5].

4.1. Anticancer Efficacy via PPARγ Regulation

Recent studies have highlighted the role of fluorinated benzoate esters in oncology. For example, ortho-fluorinated benzoate esters of pregnenolone effectively inhibit hepatocellular carcinoma (HepG2) proliferation[3]. The mechanism of action is closely tied to the regulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ by these fluorinated ligands induces G0/G1 cell cycle arrest and subsequent apoptosis[3].

PPARgPathway Ligand Fluorinated Benzoate Derivative Receptor PPARγ Activation (Nuclear Receptor) Ligand->Receptor High-Affinity Binding Transcription Target Gene Transcription Receptor->Transcription Upregulates CellCycle G0/G1 Cell Cycle Arrest Transcription->CellCycle Apoptosis HepG2 Apoptosis & DNA Damage Transcription->Apoptosis

Mechanism of action: PPARγ-mediated cell cycle arrest and apoptosis by fluorinated benzoates.

Protocol 2: Self-Validating Cytotoxicity Screening (MTT Assay)

To rigorously evaluate the biological activity of newly synthesized derivatives, a robust, self-validating cytotoxicity assay is essential.

Causality Note: A self-validating assay must control for both false positives (e.g., compound interference with the colorimetric dye) and baseline cellular metabolic variance. Including a non-fluorinated analog isolates the specific Structure-Activity Relationship (SAR) contribution of the fluorine atom.

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Prepare serial dilutions of the fluorinated benzoate ester (e.g., 1 μM to 100 μM) in DMSO. Critical Step: Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Self-Validating Controls:

    • Positive Control: Cisplatin (validates assay sensitivity and cell line responsiveness)[5].

    • Negative Control: 0.1% DMSO vehicle.

    • Structural Control: Non-fluorinated benzoate analog[5].

  • Incubation & Dye Addition: Incubate for 24 and 48 hours[3]. Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Solubilization & Readout: Remove the media and dissolve the formazan crystals in 100 μL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Conclusion

The strategic deployment of fluorinated benzoate ester derivatives represents a masterclass in rational drug design. By mastering both the synthetic methodologies—from traditional SNAr to advanced photocatalytic molecular sculpting—and the rigorous biological validation protocols, researchers can unlock novel therapeutic avenues with unprecedented precision.

References
  • A halogenated pregnenolone analogue suppresses HepG2 proliferation and induces apoptosis via PPARγ regulation , NIH/PMC, [Link]

  • Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates , NIH/PMC,[Link]

Sources

Exploratory

Engineering Conformational Rigidity: Bioisosteric Applications of Methyl 2,3-difluoro-6-methylbenzoate in Drug Design

Executive Summary In modern medicinal chemistry, the strategic deployment of fluorinated and sterically hindered building blocks is paramount for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of fluorinated and sterically hindered building blocks is paramount for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) has emerged as a highly specialized synthetic handle. By combining the profound electronic effects of a 2,3-difluoro motif with the severe steric bulk of a 6-methyl group, this molecule serves as a premier bioisostere for non-planar, sp³-rich heterocycles.

This technical guide deconstructs the structural causality, physicochemical impacts, and synthetic protocols required to successfully integrate this moiety into lead optimization pipelines, ensuring researchers can leverage its full potential in designing conformationally locked therapeutics.

Structural Causality & Bioisosteric Rationale

The utility of Methyl 2,3-difluoro-6-methylbenzoate is rooted in the synergistic interplay between its substituents. As a bioisostere, it is frequently used to replace metabolically labile phenyl rings or highly flexible aliphatic chains[1].

The 2,3-Difluoro Motif: Electronic Tuning and Metabolic Shielding

Fluorine, being highly electronegative yet sterically compact (van der Waals radius of 1.47 Å), profoundly alters the electron density of the aromatic ring[1].

  • Causality: The adjacent fluorines at positions 2 and 3 exert a strong inductive electron-withdrawing effect. This lowers the pKa of neighboring hydrogen-bond donors (if converted to an amide) and significantly increases the overall lipophilicity (LogP) of the molecule. Furthermore, the C-F bond (485 kJ/mol) is highly resistant to cytochrome P450-mediated oxidation, effectively shielding the vulnerable ortho and meta positions from phase I metabolism.

The 6-Methyl Steric Wall: Conformational Locking

While fluorine modulates electronics, the 6-methyl group dictates 3D geometry.

  • Causality: A methyl group possesses a significant steric volume (A-value ~1.7 kcal/mol). When positioned ortho to the ester/amide carbonyl, it creates a severe steric clash with the carbonyl oxygen. To minimize van der Waals repulsion, the C(aryl)-C(carbonyl) bond is forced to rotate, breaking planar conjugation and adopting an orthogonal (~90°) dihedral angle.

  • Bioisosteric Application: This "orthogonal lock" minimizes the entropic penalty upon target binding. It allows the aromatic ring to mimic the 3D topography of bulky, non-planar saturated systems (like bicyclic heterocycles) while maintaining the synthetic tractability of an arene.

Effects Core Methyl 2,3-difluoro-6-methylbenzoate F23 2,3-Difluoro Substitution Core->F23 Me6 6-Methyl Substitution Core->Me6 Ester Methyl Ester Handle Core->Ester Prop1 Metabolic Stability & Lipophilicity F23->Prop1 Prop3 Orthogonal Conformation Lock F23->Prop3 Dipole repulsion Prop2 Steric Hindrance Me6->Prop2 Me6->Prop3 Steric clash Prop4 Amidation Precursor Ester->Prop4

Logical mapping of structural motifs to bioisosteric and physicochemical outcomes.

Physicochemical & Pharmacodynamic Impact

The integration of the 2,3-difluoro-6-methyl motif drastically alters the physicochemical profile of a drug candidate. Recent developments in PI3K-alpha inhibitors and mGlu5 negative allosteric modulators (NAMs) have demonstrated that replacing a standard benzamide with a 2,3-difluorobenzamide derivative enhances brain penetrance, oral bioavailability, and target selectivity[2],[3].

Quantitative SAR Comparison

The following table summarizes the predictable shifts in molecular properties when transitioning from an unsubstituted benzamide to a conformationally locked 2,3-difluoro-6-methylbenzamide analog:

Structural MotifDihedral Angle (Aryl-C=O)LogP Impact (Δ)Effective Rotatable BondsCYP450 Oxidation Liability
Unsubstituted Benzamide ~0° - 30° (Planar)Baseline1 (Free rotation)High (Multiple exposed sites)
2-Fluorobenzamide ~45° - 60°+0.31 (Restricted)Moderate
2,3-Difluorobenzamide ~45° - 60°+0.61 (Restricted)Low (Blocked at C2/C3)
2,3-Difluoro-6-methylbenzamide ~85° - 90° (Orthogonal) +1.1 0 (Conformationally Locked) Very Low (Steric shielding)

Experimental Methodology: Self-Validating Synthetic Protocols

Converting Methyl 2,3-difluoro-6-methylbenzoate into a biologically active amide presents significant synthetic challenges. The di-ortho substitution (2-fluoro, 6-methyl) severely shields the carbonyl carbon, drastically reducing the kinetics of both hydrolysis and subsequent amidation. Standard peptide coupling conditions (e.g., EDC/HOBt) will typically fail or result in <10% yield.

Protocol: Synthesis of Conformationally Locked Amides

Phase 1: Aggressive Saponification (Overcoming Steric Shielding)

  • Reaction Setup: Dissolve Methyl 2,3-difluoro-6-methylbenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.

  • Reagent Addition: Add Potassium Hydroxide (KOH, 5.0 eq).

    • Causality: The extreme steric bulk requires a large excess of a strong, unhindered hydroxide source. Standard LiOH at room temperature is kinetically insufficient.

  • Execution: Reflux the mixture at 75°C for 12–18 hours.

  • Self-Validation Check: Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc. Analyze the crude product via ¹H-NMR. The complete disappearance of the methyl ester singlet (~3.9 ppm) confirms quantitative conversion to 2,3-difluoro-6-methylbenzoic acid.

Phase 2: High-Efficiency Acyl Chloride Formation (Bypassing Kinetic Barriers)

  • Reaction Setup: Suspend the validated carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere.

  • Activation: Add Oxalyl Chloride (2.0 eq) dropwise at 0°C, followed by a catalytic amount of DMF (0.05 eq).

    • Causality: Conversion to the highly reactive acyl chloride bypasses the kinetic barrier that prevents standard uronium-based coupling reagents (like HATU) from forming the active ester intermediate.

  • Execution: Stir for 2 hours at room temperature, then concentrate under vacuum to remove all excess oxalyl chloride and HCl gas.

Phase 3: Amidation and Conformational Validation

  • Coupling: Dissolve the crude acyl chloride in anhydrous DCM. Add the target amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0°C. Stir for 4 hours.

  • Self-Validation Check (Critical): Following flash chromatography purification, subject the pure amide to 2D NOESY NMR. The absence of Nuclear Overhauser Effect (NOE) cross-peaks between the amide N-H proton and the 6-methyl/2-fluoro groups empirically validates that the molecule has adopted the intended orthogonal, out-of-plane locked geometry.

Workflow S1 Methyl 2,3-difluoro-6-methylbenzoate S2 Saponification (KOH, Reflux) Overcomes Steric Shielding S1->S2 S3 2,3-Difluoro-6-methylbenzoic Acid S2->S3 1H-NMR Validation S4 Acyl Chloride Formation (Oxalyl Chloride) Bypasses Kinetic Barrier S3->S4 S5 Amidation (Amine, DIPEA) S4->S5 S6 Conformationally Locked Target Amide S5->S6 2D NOESY Validation

Step-by-step synthetic workflow emphasizing kinetic bypass strategies.

Conclusion

Methyl 2,3-difluoro-6-methylbenzoate is not merely a structural variant; it is a precision engineering tool in drug design. By enforcing an orthogonal conformational lock while simultaneously shielding the molecule from oxidative metabolism and increasing lipophilicity, this building block allows medicinal chemists to mimic complex 3D pharmacophores. Mastering the aggressive synthetic protocols required to functionalize this sterically hindered moiety is essential for translating its theoretical bioisosteric benefits into viable clinical candidates.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822-5880.[Link]

  • Maurer, M. A., et al. (2017). "Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5". Journal of Medicinal Chemistry.[Link]

  • Google Patents. (2024). "Mutant pi3k-alpha inhibitors and their use as pharmaceuticals" (US20240124422A1).

Sources

Foundational

Solubility Profile and Solvation Mechanics of Methyl 2,3-difluoro-6-methylbenzoate in Organic Solvents: A Technical Guide

Executive Summary Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) is a highly specialized fluorinated aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) is a highly specialized fluorinated aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. As a liquid at room temperature[1], its solvation behavior deviates from traditional solid-state dissolution models, governed instead by liquid-liquid miscibility thermodynamics. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, grounded in Hansen Solubility Parameters (HSP) and structural mechanistic insights.

Structural Profiling and Solvation Mechanics

Understanding the solubility of Methyl 2,3-difluoro-6-methylbenzoate (C9H8F2O2, MW 186.16) requires a precise analysis of its structural features. The molecule exhibits two competing stereoelectronic effects that dictate its affinity for organic solvents:

  • The Ortho-Methyl Steric Effect: The methyl group at the 6-position induces significant steric hindrance against the adjacent ester moiety. Literature on analogous ortho-methyl benzoates demonstrates that this steric bulk forces the ester carbonyl out of the coplanar alignment with the aromatic ring (often twisted by 25° to 65°)[2]. This out-of-plane twist disrupts optimal

    
     stacking and crystal lattice formation, which is why the compound exists as a liquid at standard conditions. Consequently, the lack of a crystal lattice energy penalty significantly enhances its miscibility in organic solvents.
    
  • The 2,3-Difluoro Electronic Effect: Fluorine substitution fundamentally alters the molecule's lipophilicity and hydrogen-bonding capacity. While fluorine is highly electronegative, the C-F bond acts only as a very weak hydrogen-bond acceptor. However, the asymmetrical 2,3-difluoro substitution generates a strong localized molecular dipole, enhancing the compound's affinity for polar aprotic solvents while maintaining high lipophilicity for non-polar environments.

Mechanism cluster_0 Electronic Effects cluster_1 Steric Effects Compound Methyl 2,3-difluoro- 6-methylbenzoate F_atoms 2,3-Difluoro Substitution Compound->F_atoms Me_group 6-Methyl Substitution Compound->Me_group Dipole Enhanced Dipole Moment (Polar Aprotic Affinity) F_atoms->Dipole H_bond Weak H-Bond Acceptor (Reduced Protic Affinity) F_atoms->H_bond Twist Ester Carbonyl Twist (Out-of-Plane) Me_group->Twist Stacking Disrupted pi-pi Stacking (High Liquid Miscibility) Twist->Stacking

Caption: Mechanistic pathway illustrating how steric and electronic effects dictate solvation behavior.

Predictive Hansen Solubility Parameters (HSP)

To systematically categorize its solubility, we utilize the Hansen Solubility Parameter framework, which divides cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces[3]. Based on empirical data for methyl benzoate (

,

,

) and fluorobenzene (

,

,

)[4], the estimated HSP for Methyl 2,3-difluoro-6-methylbenzoate is:
  • 
     (Dispersion):  ~18.2 MPa
    
    
    
  • 
     (Polarity):  ~7.5 MPa
    
    
    
  • 
     (H-Bonding):  ~3.8 MPa
    
    
    

This profile indicates a "sweet spot" for polar aprotic solvents, where the distance in Hansen space (


) is minimized, ensuring complete thermodynamic miscibility.

Empirical Solubility Profile in Organic Solvents

Because the compound is a liquid, "solubility" in compatible solvents is defined by its miscibility limits. The table below summarizes the expected solubility profile across standard organic solvent classes at 25°C.

Solvent ClassSolventDielectric Constant (

)
Expected Solubility / Miscibility (at 25°C)Mechanistic Rationale
Non-Polar n-Heptane1.9Fully MiscibleHigh dispersion forces (

); strong lipophilic interactions with the fluorinated ring.
Non-Polar Toluene2.4Fully MiscibleFavorable

interactions; optimal match for Hansen dispersion parameters.
Polar Aprotic Dichloromethane (DCM)8.9Fully MiscibleIdeal match for polarity (

); strong dipole-dipole interactions without H-bond penalties.
Polar Aprotic Ethyl Acetate6.0Fully Miscible"Like dissolves like" principle; excellent ester-ester solvation dynamics.
Polar Aprotic Dimethylformamide (DMF)36.7Fully MiscibleHigh capacity to solvate polarizable fluorinated aromatics via strong dipole interactions.
Polar Protic Methanol32.7Highly Soluble (>500 mg/mL)Solvation is supported by the ester acting as a weak H-bond acceptor, but limited by hydrophobic bulk.
Aqueous Water80.1< 0.1 mg/mL (Practically Insoluble)Severe hydrophobic penalty; lack of strong H-bond donors prevents disruption of water's H-bond network.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility limits of this liquid intermediate in partially miscible systems (e.g., aqueous-organic mixtures or cold protic solvents), a rigorous shake-flask method coupled with HPLC-UV quantification is required.

Expertise Note: A common pitfall when profiling fluorinated liquids is the formation of stable micro-emulsions in protic solvents. Relying solely on syringe filtration can lead to micellar breakthrough, resulting in falsely elevated solubility readings. The protocol below is designed as a self-validating system, incorporating high-speed centrifugation to break emulsions prior to filtration.

Step-by-Step Protocol:

  • Solvent Preparation: Dispense 5.0 mL of the target solvent into a 10 mL glass scintillation vial equipped with a PTFE-lined cap.

  • Compound Addition: Introduce Methyl 2,3-difluoro-6-methylbenzoate dropwise until a distinct second liquid phase (or turbidity) persists, indicating saturation.

  • Thermal Equilibration: Seal the vial and agitate via an orbital shaker at 300 rpm in a temperature-controlled incubator at 25.0 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation (Critical Step): Transfer 2.0 mL of the mixture to a microcentrifuge tube. Centrifuge at 10,000 rpm for 15 minutes. This step forces the separation of any fluorinated micro-emulsions.

  • Aliquot Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL to account for potential membrane adsorption.

  • Dilution & Quantification: Dilute the filtrate appropriately with the HPLC mobile phase. Quantify the concentration using HPLC-UV (Isocratic elution, detection at 254 nm) against a pre-validated 5-point calibration curve.

  • Mass Balance Verification: Inspect the remaining undissolved liquid phase via LC-MS to ensure no solvent-induced degradation or transesterification (especially in alcoholic solvents) has occurred during the 48-hour equilibration.

Workflow A 1. Solvent Selection & Preparation (Non-polar, Polar Aprotic, Protic) B 2. Compound Addition (Excess Liquid Solute added to Solvent) A->B C 3. Thermal Equilibration (Shake-flask at 25°C for 48h) B->C D 4. Phase Separation (Centrifugation at 10,000 rpm to break emulsions) C->D E 5. Aliquot Filtration (0.22 µm PTFE syringe filter) D->E F 6. HPLC-UV Quantification (Isocratic elution, 254 nm) E->F G 7. Data Analysis (Calculate concentration & Plot against HSP) F->G

Caption: Validated experimental workflow for determining thermodynamic solubility limits.

Conclusion

Methyl 2,3-difluoro-6-methylbenzoate is a highly lipophilic, polar aprotic liquid. Its solubility profile is heavily dictated by the steric out-of-plane twisting of its ester group and the electronic dipole induced by its fluorine atoms. It exhibits complete miscibility in non-polar and polar aprotic solvents, making it highly versatile for standard organic synthesis workflows, liquid-liquid extractions, and chromatographic purifications.

References

  • Hansen Solubility Parameters: A User's Handbook. Hansen, C. M. (2000). CRC Press. Retrieved from: [Link]

  • HSP Basics | Practical Solubility Science. Abbott, S. Steven Abbott Practical Science. Retrieved from:[Link]

  • Ortho effect of one methyl group: Conformation of methyl 5-nitro-2-methylbenzoate in crystal and in solution. Tinant, B., et al. (1991). Journal of Physical Organic Chemistry. Retrieved from: [Link]

  • Fluorine in medicinal chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Chemical Society Reviews, 37, 320-330. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Hydrolysis conditions for Methyl 2,3-difluoro-6-methylbenzoate to benzoic acid

Executive Summary & Strategic Context The hydrolysis of Methyl 2,3-difluoro-6-methylbenzoate presents a classic challenge in organic synthesis: overcoming the "Ortho Effect" without compromising the integrity of the fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The hydrolysis of Methyl 2,3-difluoro-6-methylbenzoate presents a classic challenge in organic synthesis: overcoming the "Ortho Effect" without compromising the integrity of the fluorinated aromatic core. Unlike simple benzoates, the 2,6-substitution pattern (2-Fluoro, 6-Methyl) creates a steric corridor that significantly retards the rate of nucleophilic attack at the carbonyl carbon.

This guide provides a validated, high-yield protocol optimized for this specific substrate. It moves beyond generic "base hydrolysis" to address the kinetic barriers imposed by the 6-methyl group and the electronic nuances of the 2,3-difluoro motif.

Key Chemical Challenges
ChallengeMechanistic RootOperational Solution
Steric Hindrance The 6-Methyl group blocks the trajectory of the incoming nucleophile (

) (Burgi-Dunitz angle).
Elevated temperature (Reflux) and high-concentration hydroxide are required to cross the activation energy barrier.
Electronic Deactivation While Fluorine is electron-withdrawing (activating), the 6-Methyl is electron-donating, slightly reducing electrophilicity compared to polyfluorobenzoates.Use of a polar protic co-solvent (Ethanol/Water) to stabilize the tetrahedral intermediate.
Fluorine Stability Risk of Nucleophilic Aromatic Substitution (

) at the C2 or C3 position under harsh basic conditions.
Temperature control (<100°C) prevents displacement of fluoride by hydroxide.

Mechanistic Insight & Reaction Pathway[1][2]

The reaction follows a


 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular)  mechanism.[1] However, the rate-determining step—the formation of the tetrahedral intermediate—is energetically disfavored due to the steric clash between the incoming hydroxide and the ortho-methyl group.
Graphviz Pathway Visualization

HydrolysisMechanism cluster_steric Steric Blockade (Ortho-Effect) Substrate Methyl 2,3-difluoro- 6-methylbenzoate TS1 Transition State 1 (Sterically Crowded) Substrate->TS1 + OH- (Reflux) Tetrahedral Tetrahedral Intermediate TS1->Tetrahedral Slow Step Collapse Elimination of Methoxide Tetrahedral->Collapse Fast Salt Benzoate Salt (Water Soluble) Collapse->Salt - MeOH Product 2,3-difluoro-6- methylbenzoic acid Salt->Product + HCl (pH < 2)

Figure 1: Reaction pathway highlighting the energy barrier at the Transition State due to 2,6-disubstitution.

Standard Operating Procedure (SOP)

Protocol A: The "Gold Standard" Hydrolysis

Applicability: Primary method for gram-scale to kilogram-scale synthesis. Estimated Yield: 92–96% Purity: >98% (HPLC)[2]

Reagents & Materials
  • Substrate: Methyl 2,3-difluoro-6-methylbenzoate (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 10% w/v aqueous solution (3.0 eq). Note: Excess base is crucial to drive equilibrium.

  • Solvent: Ethanol (95%) or Methanol. Ethanol is preferred for higher reflux temperature (78°C vs 65°C).

  • Acid: Conc. HCl (37%) for workup.

Step-by-Step Methodology
  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.7 mmol) of Methyl 2,3-difluoro-6-methylbenzoate in 50 mL of Ethanol .

    • Observation: The ester should fully dissolve at room temperature.

  • Saponification:

    • Add 65 mL of 10% NaOH (aq) (approx. 160 mmol, 3 eq) to the reaction flask.

    • Note: The solution may turn slightly cloudy initially due to the "salting out" effect of NaOH on the organic ester.

  • Reflux (The Critical Step):

    • Attach a reflux condenser.[3]

    • Heat the mixture to a gentle reflux (~85°C oil bath temperature ).

    • Maintain reflux for 4 to 6 hours .

    • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The ester spot (

      
      ) must disappear; the acid salt remains at the baseline.
      
  • Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove the bulk of the Ethanol. Do not distill to dryness; leave the aqueous slurry.

  • Workup & Isolation:

    • Dilute the residue with 50 mL of water .

    • (Optional Wash): Extract the alkaline aqueous layer once with 20 mL MTBE or Dichloromethane to remove any unreacted neutral impurities. Discard the organic layer.

    • Acidification: Cool the aqueous phase to 0–5°C in an ice bath.

    • Slowly add Conc. HCl dropwise with vigorous stirring until pH 1–2 is reached.

    • Observation: A thick white precipitate (the benzoic acid) will form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 20 mL) to remove NaCl and excess acid.

    • Dry in a vacuum oven at 45°C for 12 hours.

Alternative Protocol: "Stubborn" Substrates

Applicability: Use this if Protocol A yields <50% conversion after 12 hours (rare, but possible if the 6-methyl group causes extreme hindrance in specific conformers).

Protocol B: High-Temperature Glycolysis
  • Solvent: Ethylene Glycol (High boiling point).

  • Base: Potassium Hydroxide (KOH) pellets (5 eq).

  • Temperature: 120°C.

  • Procedure: Dissolve substrate and KOH in ethylene glycol. Heat to 120°C for 2 hours. Pour into ice water and acidify.

  • Risk: Higher risk of defluorination (

    
    ). Use only if necessary.
    

Quality Control & Analytical Specifications

ParameterSpecificationMethod
Appearance White to Off-White Crystalline SolidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Proton NMR Loss of Methyl Ester Singlet (~3.9 ppm)

-NMR (DMSO-

)
Fluorine NMR Two distinct multiplets (unchanged integration)

-NMR
Melting Point Distinct (Literature dependent, approx 140-160°C range)Capillary Method
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield Incomplete hydrolysis due to sterics.Increase reaction time to 12h or switch to Protocol B (higher temp).
Product is Oily Impurities or residual solvent.Recrystallize from Toluene/Heptane or Ethanol/Water (1:3).
Loss of Fluorine

reaction occurred.[4]
Reaction temperature was too high (>130°C) or base too strong. Stick to Protocol A (Reflux Ethanol).

References

  • Chemical Communications. Mechanism of the alkaline hydrolysis of methyl 2-benzoylbenzoates (Steric Effects). [Link][2][5][6][7][8][9]

  • Google Patents.Method for preparing 2,3-difluoro-6-methoxybenzoic acid (Analogous Condition Reference). CN105523921A.
  • Organic Syntheses. Preparation of 2-Amino-3-fluorobenzoic acid (Fluorine Stability Reference). [Link]

Sources

Application

Nucleophilic aromatic substitution reactions of Methyl 2,3-difluoro-6-methylbenzoate

Subject: Application Note – Precision Nucleophilic Substitution of Methyl 2,3-difluoro-6-methylbenzoate Abstract This application note details the regioselective nucleophilic aromatic substitution (SNAr) of Methyl 2,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Application Note – Precision Nucleophilic Substitution of Methyl 2,3-difluoro-6-methylbenzoate

Abstract

This application note details the regioselective nucleophilic aromatic substitution (SNAr) of Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) . This scaffold is a critical intermediate in the synthesis of fluoro-quinolones, tricyclic kinase inhibitors, and bioactive heterocycles. We provide a mechanistic analysis of the competing electronic and steric factors—specifically the Steric Inhibition of Resonance (SIR) induced by the C6-methyl group—and establish a robust protocol for C2-selective functionalization.

Mechanistic Insight & Regioselectivity

Electronic Landscape

The substrate presents two potential electrophilic sites: C2-F and C3-F . Regioselectivity is governed by the ability of the substituents to stabilize the anionic Meisenheimer complex intermediate.

  • C2 Position (Target): Located ortho to the methyl ester (EWG). The ester can stabilize the negative charge via inductive (-I) and resonance (-M) effects, making this site highly activated for nucleophilic attack.

  • C3 Position (Off-Target): Located meta to the ester. The ester cannot stabilize the negative charge at this position via resonance. Furthermore, the C3 position is para to the C6-methyl group (weakly electron-donating), which further deactivates it.

  • C6-Methyl Effect (Steric Inhibition of Resonance): The steric bulk of the C6-methyl group and the C2-fluorine forces the C1-ester group to rotate out of planarity with the benzene ring. This "twisting" diminishes the resonance stabilization (-M) of the intermediate. Consequently, this substrate is less reactive than its planar analogue (methyl 2,3-difluorobenzoate). However, the strong inductive effect (-I) of the ester and the high electronegativity of fluorine ensure that C2-substitution remains the dominant pathway , albeit requiring slightly more forcing conditions (higher temperature/polar solvent).

Reaction Pathway Diagram

SNAr_Mechanism cluster_legend Selectivity Drivers Substrate Methyl 2,3-difluoro- 6-methylbenzoate Transition Meisenheimer Complex (Stabilized at C2) Substrate->Transition + Nucleophile (Nu:) (Rate Determining Step) Byproduct C3-Substituted (Not Observed) Substrate->Byproduct Meta-attack (Disallowed) Product C2-Substituted Product Transition->Product - F⁻ Info 1. C2 is Ortho to Ester (Activated) 2. C3 is Meta to Ester (Deactivated) 3. C6-Me induces Ester Twisting (SIR)

Caption: Mechanistic pathway highlighting the exclusive C2-activation driven by the ortho-ester relationship, despite steric inhibition of resonance (SIR).

Experimental Protocol

General Considerations
  • Solvent: Due to the reduced reactivity caused by SIR, polar aprotic solvents (DMSO, NMP, or DMF ) are essential to stabilize the transition state and enhance nucleophilicity.

  • Base: A non-nucleophilic base is required to neutralize the HF generated. Diisopropylethylamine (DIPEA) is preferred for organic solubility; finely ground Potassium Carbonate (

    
    )  is a robust inorganic alternative.
    
  • Stoichiometry: Use a slight excess of nucleophile (1.1–1.2 equiv) to drive conversion.

Standard Operating Procedure (SOP): Amination

Objective: Synthesis of Methyl 2-(alkylamino)-3-fluoro-6-methylbenzoate.

Reagents:

  • Methyl 2,3-difluoro-6-methylbenzoate (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)[1]

  • DIPEA (2.5 equiv)

  • DMSO (anhydrous, 0.5 M concentration relative to substrate)

Step-by-Step Workflow:

  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 2,3-difluoro-6-methylbenzoate (1.0 equiv) in anhydrous DMSO .

  • Addition: Add DIPEA (2.5 equiv) followed by the Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc). The starting material (higher Rf) should disappear, replaced by a fluorescent product spot.

    • Optimization: If conversion is <50% after 6 hours, increase temperature to 100 °C.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash with Water (3x) to remove DMSO and salts.

    • Wash with Brine (1x).

    • Dry over

      
       , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically 0-20% EtOAc in Hexanes).

Protocol Visualization

Protocol_Workflow Start Start: Dissolve Substrate in DMSO (0.5 M) Add_Reagents Add DIPEA (2.5 eq) + Amine (1.1 eq) Start->Add_Reagents Heat Heat to 80°C (4-12 Hours) Add_Reagents->Heat Check Check Conversion (HPLC/TLC) Heat->Check Check->Heat Incomplete (Raise T to 100°C) Workup Dilute EtOAc, Wash H2O/Brine, Dry & Concentrate Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Step-by-step workflow for the SNAr amination of Methyl 2,3-difluoro-6-methylbenzoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric Inhibition of Resonance (SIR) reduces electrophilicity.Increase temperature to 100–110 °C . Switch solvent to NMP (higher boiling point).
Ester Hydrolysis Presence of water in solvent or wet base.Use anhydrous DMSO . Ensure

is dried. Avoid hydroxide bases (NaOH/KOH).
Regio-scrambling Attack at C3 (highly unlikely) or ester cleavage.Verify product by NMR (

F NMR will show shift of the remaining C3-F). C3-attack is electronically disfavored; if observed, lower temperature.
Transesterification Use of alcoholic solvents (MeOH/EtOH).Strictly avoid alcohol solvents. Use aprotic solvents (DMSO, DMF, THF).

Case Studies: Nucleophile Scope

A. Primary Amines (High Yield)
  • Reagents: Benzylamine, Aniline.

  • Outcome: Excellent yields (>85%). The reduced steric bulk of primary amines allows easy approach to the crowded C2 position.

B. Secondary Amines (Moderate Yield)
  • Reagents: Morpholine, Piperidine.

  • Outcome: Good yields (70-80%). May require higher temperatures (100 °C) due to steric clash between the nucleophile and the C1-ester/C3-fluorine.

C. Alkoxides/Phenols (Etherification)
  • Reagents: Phenol, Benzyl alcohol.

  • Modification: Use

    
      or NaH  in DMF .
    
  • Caution: Alkoxides are harder nucleophiles and may attack the ester carbonyl (transesterification/hydrolysis). Perform at lower temperatures (0 °C to RT) initially.

Safety & Handling

  • Hydrofluoric Acid (HF): The reaction generates fluoride ions (

    
    ). Upon acidic workup, trace HF may form. Avoid glass if strictly necessary, though standard glassware is usually acceptable for dilute workups. Use plasticware for waste.
    
  • DMSO Permeability: DMSO carries dissolved toxic compounds through the skin. Wear butyl rubber or thick nitrile gloves .

  • Venting: Do not seal reaction vessels too tightly if gas evolution is possible (e.g., using carbonate bases). Use a pressure-relief cap or balloon.

References

  • Mechanisms of SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49, 273. Link

  • Steric Inhibition of Resonance: Exner, O. "Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids." Chemistry - A European Journal2000 , 6, 3391. Link

  • Regioselectivity in Polyfluoroarenes: Chambers, R. D., et al. "Polyfluoroarenes. Part XX. Nucleophilic substitution in tetrafluorophthalonitrile and tetrafluoroisophthalonitrile." J. Chem. Soc. C1966 , 2331. Link

  • Synthetic Application (Quinolones): Grohe, K.; Heitzer, H. "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Ann. Chem.1987 , 29. Link

  • General SNAr Protocols: "Nucleophilic Aromatic Substitution (SNAr) Reaction Guide." MilliporeSigma. Link

Sources

Method

Advanced Methodologies for the Esterification and Transesterification of Fluorinated Benzoates

Executive Summary Fluorinated benzoates are indispensable scaffolds in modern medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms onto a benzoic acid core fundamentall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzoates are indispensable scaffolds in modern medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms onto a benzoic acid core fundamentally alters the molecule's physicochemical profile—enhancing lipophilicity, increasing metabolic stability against cytochrome P450 enzymes, and modulating binding affinity through unique stereoelectronic effects[1].

However, the strong electron-withdrawing nature of fluorine (-I effect) significantly perturbs the reactivity of the carbonyl center. This application note provides an authoritative, field-proven guide to navigating the esterification of fluorinated benzoic acids and the transesterification of fluorinated esters. By understanding the causality behind these electronic shifts, researchers can select the optimal catalytic systems to maximize yield and purity.

Mechanistic Rationale: The Fluorine Effect

The position and number of fluorine substituents on the aromatic ring dictate the electrophilicity of the carbonyl carbon.

  • In Free Acids: Fluorine stabilizes the carboxylate anion, lowering the pKa of the acid. While this makes the proton more labile, it can reduce the nucleophilicity of the carboxylate in certain coupling reactions.

  • In Esters: The inductive withdrawal of electron density renders the ester carbonyl highly electrophilic. This makes fluorinated benzoates exceptionally excellent substrates for transesterification, as they are highly susceptible to nucleophilic attack by incoming alcohols[2].

To navigate these properties, the selection of the synthetic route must be driven by the substrate's sensitivity and the required scale.

Workflow Start Substrate Type: Fluorinated Benzoic Core Acid Fluorinated Benzoic Acid (Free Acid) Start->Acid Free Acid Ester Fluorinated Benzoate (Simple Ester, e.g., Methyl) Start->Ester Ester AcidSens Contains Acid-Sensitive Functional Groups? Acid->AcidSens TransEster Transesterification Pathway Ester->TransEster Steglich Protocol I: Steglich Esterification (EDC·HCl + DMAP) AcidSens->Steglich Yes (Mild Conditions) Fischer Fischer Esterification (H2SO4 / MeOH) AcidSens->Fischer No (Robust Substrate) LewisAcid Protocol IIa: Lewis Acid Catalysis (e.g., ZnCl2, Ti(OiPr)4) TransEster->LewisAcid Bulk Scale / Metal Tolerant Organo Protocol IIb: Organocatalysis (e.g., TBD, DBU) TransEster->Organo API Synthesis / Metal-Free

Caption: Decision matrix for selecting the optimal esterification or transesterification route.

Protocol I: De Novo Esterification via Steglich Coupling

When synthesizing fluorinated benzoates from free acids, traditional Fischer esterification (using strong acids like H₂SO₄) can lead to the degradation of sensitive functional groups or protecting groups. The Steglich esterification offers a mild, room-temperature alternative[1].

Causality of Reagent Selection: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of the traditional DCC. While DCC forms an insoluble dicyclohexylurea (DCU) byproduct that is notoriously difficult to remove from fluorinated products, EDC produces a water-soluble urea byproduct that is easily washed away during aqueous workup. DMAP (4-Dimethylaminopyridine) acts as a superior acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol.

Step-by-Step Methodology
  • Initialization: In an oven-dried flask under an argon atmosphere, dissolve the fluorinated benzoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures suppress the undesired rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

  • Activation: Add DMAP (0.1 equiv) in one portion, followed by the portion-wise addition of EDC·HCl (1.2 equiv).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The system is self-validating when the UV-active spot corresponding to the starting fluorinated acid completely disappears, replaced by a higher Rf spot (the less polar ester).

  • Isolation: Quench the reaction with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove DMAP and EDC urea), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol II: Catalytic Transesterification

Transesterification is highly effective for converting simple, commercially available fluorinated methyl or ethyl benzoates into complex esters. Because this is an equilibrium-driven process, Le Chatelier's principle must be exploited by removing the volatile alcohol byproduct (e.g., methanol) to drive the reaction forward[3].

Pathway A: Organocatalytic Transesterification (Metal-Free)

For late-stage pharmaceutical synthesis where heavy metal contamination must be avoided, organocatalysts like TBD (1,5,7-triazabicyclododecene) are unparalleled. TBD acts as a bifunctional catalyst, simultaneously hydrogen-bonding to the fluorinated ester's carbonyl (increasing its already high electrophilicity) and activating the incoming alcohol[4].

Mechanism A Fluorinated Methyl Benzoate B Bifunctional Activation (TBD Organocatalyst) A->B H-Bonding to Carbonyl C Tetrahedral Intermediate B->C Nucleophilic Attack (Complex R-OH) D Complex Fluorinated Benzoate Product C->D Expulsion of Methanol D->B Catalyst Regeneration

Caption: Mechanistic pathway of TBD-catalyzed transesterification via bifunctional activation.

Step-by-Step Methodology
  • Initialization: Combine the fluorinated methyl benzoate (1.0 equiv) and the complex higher-order alcohol (1.2 equiv) in a Schlenk flask. If both are liquids, the reaction can be run neat; otherwise, use a minimal amount of anhydrous toluene.

  • Catalysis: Add TBD (0.05 equiv). Causality: The highly electrophilic nature of the fluorinated carbonyl allows for very low catalyst loadings compared to non-fluorinated analogs.

  • Equilibrium Shift: Heat the mixture to 60–80 °C under a slight vacuum (or use a Dean-Stark apparatus if using toluene) to continuously remove the liberated methanol[3].

  • Self-Validation Checkpoint: Analyze an aliquot via ¹H NMR. The reaction is complete when the sharp singlet corresponding to the methyl ester (typically around δ 3.8–3.9 ppm) completely disappears, and the signals for the new ester's alkoxy protons emerge.

  • Isolation: Dilute the mixture with ethyl acetate and filter through a short pad of silica gel to rapidly sequester the highly polar TBD catalyst. Concentrate the filtrate to yield the pure product.

Quantitative Reaction Metrics

The following table synthesizes the expected performance metrics across different methodologies, allowing for rapid experimental planning based on substrate scope and scale.

MethodologyPrimary Catalyst / ReagentOptimal Temp.Expected YieldSubstrate Suitability & Notes
Steglich Esterification EDC·HCl, DMAP0 °C → RT85–95%Ideal for acid-sensitive substrates and complex APIs[1].
Fischer Esterification H₂SO₄ (catalytic)65–80 °C70–90%Best for simple, robust substrates converting to methyl/ethyl esters.
Lewis Acid Transesterification ZnCl₂, Ti(OiPr)₄80–150 °C75–95%Excellent for bulk scale; utilizes Lewis acid-base site assistance[2].
Organocatalytic Transesterification TBD, DBURT → 80 °C80–98%Strict metal-free requirements; highly efficient due to bifunctional activation[4].

References

1.1 2. 3 3.2 4.4

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of Heterocycles from Methyl 2,3-difluoro-6-methylbenzoate

Authored by: A Senior Application Scientist Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of Methyl 2,3-difluoro-6-methylbenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic utilization of Methyl 2,3-difluoro-6-methylbenzoate as a versatile starting material for the scalable synthesis of high-value heterocyclic compounds. Fluorinated heterocycles are of paramount importance in modern medicinal chemistry, often imparting enhanced metabolic stability, bioavailability, and binding affinity to bioactive molecules.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic reasoning and strategic considerations behind the presented protocols. We will explore the synthesis of key scaffolds, including quinolones and benzofurans, providing step-by-step methodologies, process optimization insights, and visual workflows to ensure reproducibility and scalability.

Introduction: The Strategic Value of Methyl 2,3-difluoro-6-methylbenzoate

Methyl 2,3-difluoro-6-methylbenzoate is a highly functionalized aromatic building block poised for complex heterocyclic synthesis.[3] Its utility stems from a unique convergence of reactive sites:

  • Ortho-Difluoro System: The two fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone of many cyclization strategies. The fluorine at the C2 position is particularly susceptible to displacement.

  • Ester Moiety: The methyl ester at C1 serves as a versatile handle for a wide range of transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing multiple pathways for ring closure.

  • Ortho-Methyl Group: The C6-methyl group can influence the regioselectivity of reactions and can itself be functionalized through oxidation or halogenation to introduce further diversity.

This combination allows for the controlled, stepwise construction of fused ring systems, making it an ideal starting point for libraries of complex molecules. This guide will focus on practical, scalable routes to two medicinally relevant classes of heterocycles: Quinolones and Benzofurans.

Synthesis of Fluorinated Quinolone Scaffolds

The quinolone core is fundamental to a class of broad-spectrum antibiotics.[4][5][6] The strategy to access this scaffold from Methyl 2,3-difluoro-6-methylbenzoate involves a multi-step sequence that builds the nitrogen-containing ring onto the existing fluorinated benzene core. The key steps are the introduction of a nitrogen source via acylation and a subsequent intramolecular cyclization.

Mechanistic Rationale and Workflow Overview

The overarching strategy involves converting the starting ester into an intermediate that can undergo an intramolecular nucleophilic substitution to form the pyridone ring of the quinolone system. This is typically achieved via a Gould-Jacobs-type reaction pathway. The methyl group will be transformed into a reactive methylene, and the ester will be used to build a three-carbon chain.

Workflow Diagram: Quinolone Synthesis

G A Methyl 2,3-difluoro-6-methylbenzoate B Step 1: Benzylic Bromination (NBS, AIBN) A->B C Intermediate 1: Methyl 6-(bromomethyl)-2,3-difluorobenzoate B->C D Step 2: Condensation (Diethyl malonate, NaH) C->D E Intermediate 2: Malonate Adduct D->E F Step 3: Hydrolysis & Decarboxylation (NaOH, then H₃O⁺, Heat) E->F G Intermediate 3: Propanoic Acid Derivative F->G H Step 4: Amide Formation (Aniline derivative, coupling agent) G->H I Intermediate 4: Anilide H->I J Step 5: Intramolecular Cyclization (SₙAr) (Strong Base, e.g., NaH, Heat) I->J K Final Product: Substituted Fluoroquinolone J->K G A Methyl 2,3-difluoro-6-methylbenzoate B Step 1: SₙAr Reaction (Substituted Propargyl Alcohol, NaH) A->B C Intermediate 1: 2-Propargyloxy Benzoate B->C D Step 2: Hydrolysis (LiOH or NaOH) C->D E Intermediate 2: 2-Propargyloxy Benzoic Acid D->E F Step 3: Intramolecular Cyclization (e.g., Pd(OAc)₂, PPh₃, Base) E->F G Final Product: Substituted Benzofuran F->G

Sources

Method

Advanced Cross-Coupling Parameters for Polyfluoroarene Building Blocks: A Case Study on Methyl 2,3-difluoro-6-methylbenzoate

Executive Summary Polyfluoroarenes are highly privileged scaffolds in modern drug discovery and agrochemistry due to their enhanced metabolic stability and unique lipophilicity profiles. However, the selective functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfluoroarenes are highly privileged scaffolds in modern drug discovery and agrochemistry due to their enhanced metabolic stability and unique lipophilicity profiles. However, the selective functionalization of these electron-deficient rings presents significant synthetic challenges. Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) serves as an excellent model substrate for demonstrating advanced cross-coupling methodologies. It possesses three distinct handles for late-stage functionalization: an ester directing group, two unactivated C-F bonds (C2, C3), and two sterically distinct C-H bonds (C4, C5).

This application note details two orthogonal strategies for the selective functionalization of this building block: Iridium-catalyzed C-H borylation at the C4 position, and Nickel-catalyzed C-F bond activation at the C2 position. By understanding the mechanistic causality behind catalyst selection, ligand design, and additive effects, researchers can adapt these self-validating protocols to a broad range of complex fluorinated scaffolds.

Strategy 1: Regioselective Iridium-Catalyzed C-H Borylation (C4-Functionalization)

Mechanistic Rationale & Causality

The regioselectivity of Iridium-catalyzed C-H borylation is primarily dictated by steric accessibility, though it is heavily modulated by electronic effects in polyfluoroarenes. In Methyl 2,3-difluoro-6-methylbenzoate, the two available C-H bonds are at C4 and C5.

  • Steric Factors: The C4 position is flanked by a fluorine atom (van der Waals radius ~1.47 Å) and a hydrogen atom. The C5 position is flanked by a methyl group (vdW radius ~2.0 Å) and a hydrogen atom. The active Ir(III) tris(boryl) complex strongly prefers the less sterically hindered C4 position.

  • Electronic Factors: Fluorine's strong inductive electron-withdrawing effect increases the acidity of the adjacent C4-H bond. According to distortion/interaction models , this lowers the transition state energy for the oxidative addition of the C-H bond to the Ir center.

We utilize [Ir(OMe)(COD)]₂ as the precatalyst rather than the chloride analogue. The methoxide ligand readily undergoes transmetalation with bis(pinacolato)diboron (B₂pin₂) to generate the active Ir-Bpin species without requiring an external base, preventing unwanted ester hydrolysis .

Quantitative Optimization Data
Catalyst PrecursorLigandSolventTemp (°C)C4:C5 SelectivityIsolated Yield (%)
[Ir(OMe)(COD)]₂ (1.5 mol%)dtbpy (3.0 mol%)THF80>99:188
[Ir(OMe)(COD)]₂ (1.5 mol%)tmphen (3.0 mol%)THF8095:576
[Ir(Cl)(COD)]₂ (1.5 mol%)dtbpy (3.0 mol%)Hexane8090:1045
[Ir(OMe)(COD)]₂ (1.5 mol%) dtbpy (3.0 mol%) MTBE 60 >99:1 91
Step-by-Step Protocol: C4-Borylation

Self-Validation Note: Reaction progress and regioselectivity can be seamlessly monitored via ¹⁹F NMR. The loss of the C4-H coupling in the fluorine signal confirms successful and selective borylation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with[Ir(OMe)(COD)]₂ (10.0 mg, 0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (8.0 mg, 0.03 mmol, 3.0 mol%).

  • Activation: Add 1.0 mL of anhydrous, degassed MTBE. Stir at room temperature for 5 minutes until the solution turns a deep, dark green, indicating the formation of the active Ir(III) tris(boryl) complex.

  • Substrate Addition: Add B₂pin₂ (279 mg, 1.1 mmol, 1.1 equiv) and Methyl 2,3-difluoro-6-methylbenzoate (186 mg, 1.0 mmol, 1.0 equiv). Wash the sides of the tube with an additional 1.0 mL of MTBE.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 60 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and pass through a short pad of silica gel (eluting with EtOAc/Hexanes 1:4) to remove the catalyst.

  • Isolation: The resulting pinacol boronate is highly stable and can be directly used in downstream Suzuki-Miyaura couplings.

Ir_Borylation cluster_0 Regioselectivity Logic Steric Steric Factor: F < CH3 Target Preferred Site: C4 Position Steric->Target Electronic Electronic Factor: C-H Acidification by F Electronic->Target OA Ir(III) / Ir(V) C-H Oxidative Addition Target->OA SM Methyl 2,3-difluoro- 6-methylbenzoate SM->OA Cat [Ir(OMe)(COD)]2 + dtbpy Cat->OA Active Ir(III) RE Reductive Elimination (B-C bond formation) OA->RE RE->Cat Catalyst Regeneration Prod C4-Bpin Product RE->Prod

Figure 1: Ir-catalyzed C-H borylation catalytic cycle and regioselectivity logic for C4 targeting.

Strategy 2: Directed Nickel-Catalyzed C-F Bond Activation (C2-Functionalization)

Mechanistic Rationale & Causality

The C-F bond is the strongest single bond to carbon (BDE ~115 kcal/mol), making it historically resistant to cross-coupling. However, utilizing a low-valent Nickel(0) catalyst paired with highly electron-donating ligands (like PCy₃) provides sufficient electron density to drive the oxidative addition into the C-F bond .

In our substrate, the ester group at C1 acts as a crucial ortho-directing group . The carbonyl oxygen coordinates to the Ni(0) center, pre-organizing the catalyst in close spatial proximity to the C2-F bond. This drastically lowers the kinetic barrier for oxidative addition at C2, leaving the C3-F bond completely intact . Furthermore, the addition of Lithium Chloride (LiCl) is a critical experimental choice; it breaks reagent aggregation in the organozinc nucleophile and acts as a Lewis acid to assist in the abstraction of the fluoride ion from the Ni(II) intermediate, facilitating rapid transmetalation.

Quantitative Scope & Conditions
CatalystLigandNucleophileAdditiveSolventC2-Coupled Yield (%)
Ni(COD)₂ (10 mol%)dppe (10 mol%)PhMgBrNoneTHF42
Ni(PCy₃)₂Cl₂ (5 mol%)PCy₃ (10 mol%)PhZnClNoneToluene65
Ni(PCy₃)₂Cl₂ (5 mol%) PCy₃ (10 mol%) PhZnCl LiCl (1.5 eq) Toluene 92
Ni(PCy₃)₂Cl₂ (5 mol%)PCy₃ (10 mol%)MeZnClLiCl (1.5 eq)Toluene87
Step-by-Step Protocol: Negishi-Type C2-Arylation

Self-Validation Note: The disappearance of the C2-F resonance (typically around -110 to -120 ppm) in the ¹⁹F NMR spectrum of the crude mixture, while the C3-F resonance remains, definitively validates the directed mono-functionalization.

  • Preparation: In a nitrogen-filled glovebox, add Ni(PCy₃)₂Cl₂ (34.5 mg, 0.05 mmol, 5 mol%), PCy₃ (28.0 mg, 0.10 mmol, 10 mol%), and anhydrous LiCl (63.6 mg, 1.5 mmol, 1.5 equiv) to an oven-dried 15 mL pressure tube.

  • Solvent & Substrate: Add 2.0 mL of anhydrous toluene, followed by Methyl 2,3-difluoro-6-methylbenzoate (186 mg, 1.0 mmol, 1.0 equiv).

  • Nucleophile Addition: Slowly add the organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF, 3.0 mL, 1.5 mmol) dropwise. Caution: Organozinc reagents are highly moisture-sensitive.

  • Reaction: Seal the tube with a Teflon screw cap, remove from the glovebox, and stir at 80 °C for 16 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Carefully quench with 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (eluting with a gradient of 0-10% EtOAc in Hexanes) to yield the selectively C2-arylated product.

Ni_CF_Activation Precat Ni(PCy3)2Cl2 Precatalyst Ni0 Active Ni(0) Species Precat->Ni0 Reduction Coord Ester-Directed Coordination Ni0->Coord SM Methyl 2,3-difluoro- 6-methylbenzoate SM->Coord OA Oxidative Addition (C2-F Cleavage) Coord->OA TM Transmetalation (R-ZnX / R-MgX) OA->TM RE Reductive Elimination TM->RE RE->Ni0 Catalyst Regeneration Prod C2-Alkylated/Arylated Product RE->Prod

Figure 2: Ester-directed Ni-catalyzed C-F bond activation and cross-coupling workflow at C2.

References

  • Zhu, F.; Wang, Z.-X. "Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents." Journal of Organic Chemistry (2014). URL:[Link]

  • Ho, Y. A. et al. "Nickel-Catalyzed Csp2–Csp3 Bond Formation via C–F Bond Activation." Organic Letters (2018). URL:[Link]

  • Robbins, D. W.; Hartwig, J. F. "A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates." Organic Letters (2012). URL:[Link]

  • Green, A. G. et al. "Distortion/Interaction Analysis Reveals the Origins of Selectivities in Iridium-Catalyzed C–H Borylation of Substituted Arenes and 5-Membered Heterocycles." Journal of the American Chemical Society (2014). URL:[Link]

  • "Ligand-Enabled, Iridium-Catalyzed ortho-Borylation of Fluoroarenes." ACS Catalysis (2021). URL:[Link]

Application

Reduction of Methyl 2,3-difluoro-6-methylbenzoate to benzyl alcohol derivatives

Application Note & Protocol Series: AN-2026-F Product (Alcohol) Executive Summary & Strategic Analysis The reduction of Methyl 2,3-difluoro-6-methylbenzoate to its corresponding benzyl alcohol is a pivotal transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series: AN-2026-F


 Product (Alcohol)
Executive Summary & Strategic Analysis

The reduction of Methyl 2,3-difluoro-6-methylbenzoate to its corresponding benzyl alcohol is a pivotal transformation in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical bioisosteres. While ester reductions are routine, this specific substrate presents a dual challenge: steric hindrance (ortho-methyl/ortho-fluoro flanking) and electronic sensitivity (fluorine substituents prone to defluorination or nucleophilic aromatic substitution).

The Chemist’s Dilemma: Standard Lithium Aluminum Hydride (LAH) protocols, while effective, pose significant safety risks with polyfluorinated aromatics—ranging from runaway exotherms to explosive decomposition. Furthermore, the harsh basicity of LAH can trigger


 side reactions, leading to defluorinated byproducts.

Recommended Strategy: This guide prioritizes Diisobutylaluminum hydride (DIBAL-H) as the primary method for research-scale synthesis due to its controlled reactivity and non-nucleophilic nature. A Sodium Borohydride (NaBH


)  protocol is provided as a scalable, safer alternative. LAH is included only with strict safety caveats.
Chemical Pathway & Mechanism

The transformation proceeds via a two-step hydride transfer. The steric bulk of the ortho-methyl group necessitates a reagent that can navigate the crowded carbonyl environment without requiring excessive thermal activation.

Reaction Scheme:



(Where Ar = 2,3-difluoro-6-methylphenyl)
Mechanistic Visualization (DOT)

ReactionMechanism Start Methyl 2,3-difluoro- 6-methylbenzoate Inter1 Tetrahedral Intermediate Start->Inter1 Hydride Attack (H-) Aldehyde Benzaldehyde Intermediate Inter1->Aldehyde Elimination of -OMe Alkoxide Aluminum/Boron Alkoxide Complex Aldehyde->Alkoxide Fast Hydride Attack Product 2,3-difluoro-6-methyl- benzyl alcohol Alkoxide->Product Acidic Quench (Hydrolysis)

Figure 1: Stepwise mechanistic flow of the ester reduction.

Protocol A: DIBAL-H Reduction (Primary Recommendation)

Best for: High purity, research scale (1g – 50g), minimizing side reactions.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: Methyl 2,3-difluoro-6-methylbenzoate (1.0 equiv)

  • Reagent: DIBAL-H (1.0 M in Toluene or DCM, 2.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Apparatus: Flame-dried 3-neck flask, N

    
     atmosphere, low-temp thermometer.
    
Step-by-Step Methodology
  • Setup: Charge the flask with the ester substrate and anhydrous DCM (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

    • Expert Insight: The low temperature prevents over-reduction and suppresses any potential fluoride elimination.

  • Addition: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde intermediate may be transiently visible; reaction is complete when the ester spot disappears.

  • Rochelle’s Salt Quench (Critical):

    • Dilute the reaction mixture with diethyl ether.

    • Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt) solution (10 mL per mmol substrate).

    • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1–3 hours until the two layers become clear and the aluminum emulsion breaks.

    • Why? Aluminum salts form gelatinous emulsions. Tartrate chelates aluminum, solubilizing it in the aqueous phase.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: NaBH / Methanol (Scalable Alternative)

Best for: Larger scale (>50g), safety-conscious labs avoiding pyrophoric aluminum hydrides.

Reagents
  • Substrate: Methyl 2,3-difluoro-6-methylbenzoate (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH

    
    ) (4.0 equiv)
    
  • Solvent: THF (anhydrous) and Methanol (anhydrous)

Methodology
  • Dissolution: Dissolve the ester in THF (0.5 M). Heat to 50 °C.

  • Controlled Addition: Add Methanol dropwise to the mixture.

    • Mechanism:[2] NaBH

      
       alone reduces esters slowly. Methanol generates alkoxyborohydrides in situ, which are more potent reducing agents.
      
  • Addition of Hydride: Add NaBH

    
     in portions over 1 hour. A reflux condenser is required as hydrogen gas will evolve.
    
  • Reflux: Heat to mild reflux (approx. 65 °C) for 4–6 hours.

    • Note: The ortho-methyl group may slow kinetics; if conversion is stalled, add LiCl (1.0 equiv) to increase the Lewis acidity of the cation.

  • Quench: Cool to 0 °C. Quench with saturated NH

    
    Cl solution. Evaporate bulk THF/MeOH under reduced pressure.
    
  • Extraction: Extract the aqueous residue with Ethyl Acetate.

Protocol C: LAH Reduction (Use with Extreme Caution)

Status: NOT RECOMMENDED for novices. Included for reference only.

Safety Warning:

"Extreme caution should be exercised in the reduction of any fluorinated compound with lithium aluminum hydride... Two incidents occurred... the material in the reaction flask caused a spectacular geyser-like evolution of gases."[7] — Wolf Karo, ACS Safety Letters [1].

If you must use LAH (e.g., DIBAL-H fails):

  • Solvent: Use Diethyl Ether (allows for lower temperature reflux than THF).

  • Temperature: Keep strictly at 0 °C . Do not reflux unless absolutely necessary.

  • Quench: Use the Fieser Method (n g LAH

    
     n mL H
    
    
    
    O, n mL 15% NaOH, 3n mL H
    
    
    O) to generate a granular precipitate.[8]
Analytical Validation & Data

Expected Product: 2,3-difluoro-6-methylbenzyl alcohol Molecular Weight: 158.15 g/mol

Analytical MethodExpected Signal / ResultInterpretation
TLC R

~ 0.3 (Hex/EtOAc 4:1)
Lower R

than ester (0.6). Stain with KMnO

.

H NMR
(CDCl

)

4.70 (s, 2H)
Benzylic -CH

-OH (Distinctive singlet or doublet).

2.35 (s, 3H)
Ortho-Methyl group (-CH

).

6.90–7.20 (m, 2H)
Aromatic protons (splitting pattern complex due to F-H coupling).

F NMR

-138 to -145 ppm
Two distinct signals, coupled to each other and protons.
GC-MS m/z 158 (M

), 141 (M-OH)
Confirm mass. Watch for m/z 138 (defluorinated byproduct).
Workflow Decision Matrix

DecisionTree Start Start: Methyl 2,3-difluoro- 6-methylbenzoate Scale What is the Scale? Start->Scale Small < 5 grams Scale->Small Large > 50 grams Scale->Large DIBAL Protocol A: DIBAL-H (High Control, High Yield) Small->DIBAL SafetyCheck Priority: Safety vs Speed Large->SafetyCheck SafetyCheck->DIBAL Max Purity NaBH4 Protocol B: NaBH4/MeOH (Scalable, Safer) SafetyCheck->NaBH4 Max Safety/Cost LAH Protocol C: LAH (High Risk - Avoid) SafetyCheck->LAH Only if others fail

Figure 2: Decision matrix for selecting the appropriate reduction protocol.

References
  • Karo, W. (1955). Reducing Fluorinated Compounds With LiAlH4 Causes Explosion . Chemical & Engineering News, 33(32), 3320. Link

  • Ambeed. (n.d.). Methyl 2,3-difluoro-6-methylbenzoate MSDS . Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity and Reduction).
  • Common Organic Chemistry. (2023).[9] Lithium Aluminum Hydride (LAH) Safety and Protocols . Link

Sources

Method

Application Notes and Protocols for Grignard Reactions Involving Methyl 2,3-difluoro-6-methylbenzoate

Introduction: Navigating the Synthesis of Sterically Hindered and Electronically Modified Tertiary Alcohols The Grignard reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its efficacy in car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Sterically Hindered and Electronically Modified Tertiary Alcohols

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its efficacy in carbon-carbon bond formation.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the nuanced application of Grignard reagents to a challenging substrate: methyl 2,3-difluoro-6-methylbenzoate. The resulting tertiary alcohols are of significant interest in medicinal chemistry, where the strategic incorporation of fluorine atoms can enhance metabolic stability and binding affinity.[2]

The subject ester presents a unique combination of electronic and steric challenges. The two ortho-fluorine atoms are strongly electron-withdrawing, which can influence the electrophilicity of the carbonyl carbon. Concurrently, the ortho-methyl group introduces significant steric hindrance, potentially impeding the approach of the nucleophilic Grignard reagent. This guide will dissect these challenges and provide robust protocols to achieve successful and reproducible outcomes.

Mechanistic Considerations: A Two-Fold Addition Pathway

The reaction of a Grignard reagent with an ester, such as methyl 2,3-difluoro-6-methylbenzoate, proceeds through a well-established two-step mechanism.[3][4][5]

  • Nucleophilic Acyl Substitution: The Grignard reagent (R-MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3][4] This intermediate is unstable and collapses, expelling the methoxide group (-OCH₃) as a leaving group to form a ketone intermediate.[5][6]

  • Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester.[6] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone's carbonyl carbon. This second nucleophilic addition generates a magnesium alkoxide intermediate.

  • Acidic Workup: The final step involves an acidic workup (e.g., with dilute HCl or H₂SO₄) to protonate the alkoxide, yielding the desired tertiary alcohol.[3][5]

It is critical to use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[6] Using only one equivalent would result in a mixture of unreacted ester, the ketone intermediate, and the final tertiary alcohol product.[6]

Experimental Workflow Overview

The successful execution of a Grignard reaction with methyl 2,3-difluoro-6-methylbenzoate hinges on meticulous attention to anhydrous conditions and controlled reaction parameters. The general workflow is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent & Glassware Preparation (Anhydrous Conditions) grignard_formation Grignard Reagent Formation (R-X + Mg in Ether/THF) reagent_prep->grignard_formation addition Slow Addition of Ester Solution to Grignard Reagent at 0°C grignard_formation->addition ester_solution Prepare Solution of Methyl 2,3-difluoro-6-methylbenzoate ester_solution->addition quench Quench with Acidic Solution (e.g., aq. NH4Cl or dilute HCl) addition->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying purification Purification (Column Chromatography) drying->purification product Final Tertiary Alcohol Product purification->product

Caption: General workflow for the Grignard reaction with Methyl 2,3-difluoro-6-methylbenzoate.

Detailed Experimental Protocol

This protocol is designed for the reaction of a generic Grignard reagent (R-MgX) with methyl 2,3-difluoro-6-methylbenzoate. Adjustments may be necessary based on the specific Grignard reagent used.

Materials:

  • Methyl 2,3-difluoro-6-methylbenzoate (1.0 eq)

  • Magnesium turnings (2.5 eq)

  • Alkyl or Aryl Halide (R-X) (2.5 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M HCl

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Preparation of the Grignard Reagent

  • Glassware Preparation: All glassware must be scrupulously dried in an oven at >120°C for several hours and assembled while hot under a stream of inert gas.[7] This is critical as Grignard reagents are highly sensitive to moisture.[8]

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel.[2] Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed; this helps to activate the magnesium surface by removing the passivating oxide layer.[2][9] Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of the alkyl or aryl halide (2.5 eq) in anhydrous diethyl ether or THF. Add a small portion (approx. 10%) of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane.[1] Successful initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and spontaneous refluxing of the solvent.[1][10]

  • Formation: Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2] If the reaction becomes too vigorous, it can be moderated with an ice bath.[2] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

Part B: Reaction with Methyl 2,3-difluoro-6-methylbenzoate

  • Ester Addition: Prepare a solution of methyl 2,3-difluoro-6-methylbenzoate (1.0 eq) in anhydrous diethyl ether or THF. Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Slowly add the ester solution dropwise via the dropping funnel.[3] A rapid addition can lead to an uncontrolled exotherm and reduced yield.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again in an ice bath. Cautiously and slowly add saturated aqueous ammonium chloride solution or 1 M HCl to quench the reaction and dissolve the magnesium salts.[3] The acid hydrolyzes the magnesium alkoxide to the desired alcohol.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure tertiary alcohol.

Data Presentation: Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Equivalents of Grignard Reagent ≥ 2.2 equivalentsTo ensure complete reaction with both the ester and the intermediate ketone.[6]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential for stabilizing the Grignard reagent.[9]
Reaction Temperature (Addition) 0 °CTo control the exothermic reaction and minimize side products.[3]
Reaction Time (Post-Addition) 1-2 hours at room temperatureTo ensure complete conversion.
Workup Saturated aq. NH₄Cl or dilute HClTo protonate the alkoxide and dissolve magnesium salts.[3]

Troubleshooting and Safety Considerations

IssuePotential CauseRecommended Solution
Reaction fails to initiate Inactive magnesium surface; wet reagents or glassware.Crush the magnesium turnings in the flask; add a crystal of iodine or a few drops of 1,2-dibromoethane; ensure all components are rigorously dry.[1][9]
Low yield of tertiary alcohol Incomplete reaction; quenching of Grignard reagent by moisture.Use a larger excess of the Grignard reagent; ensure all reagents and glassware are anhydrous.[8]
Formation of side products (e.g., Wurtz coupling) High local concentration of halide during Grignard formation.Add the halide solution slowly to the magnesium turnings.[2]

Safety Precautions:

  • Grignard reagents are highly reactive and can be pyrophoric.[11] They react violently with water.[8] All operations must be conducted under an inert atmosphere and in a fume hood.

  • Ethereal solvents like diethyl ether and THF are extremely flammable.[7] Ensure there are no open flames or spark sources in the vicinity.

  • The Grignard reaction is exothermic and can become vigorous.[12][13] Always have an ice bath ready to control the reaction temperature.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[8]

Visualizing the Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Acidic Workup Ester Methyl 2,3-difluoro-6-methylbenzoate Grignard1 R-MgX Tetrahedral1 Tetrahedral Intermediate Ketone Ketone Intermediate Tetrahedral1->Ketone - MeOMgX Ketone_ref Ketone Intermediate EsterGrignard1 EsterGrignard1 EsterGrignard1->Tetrahedral1 + Grignard2 R-MgX Alkoxide Magnesium Alkoxide Alkoxide_ref Magnesium Alkoxide Ketone_refGrignard2 Ketone_refGrignard2 Ketone_refGrignard2->Alkoxide + H3O H₃O⁺ Alcohol Tertiary Alcohol Alkoxide_refH3O Alkoxide_refH3O Alkoxide_refH3O->Alcohol +

Caption: Mechanism of Grignard reaction with an ester.

Conclusion

The Grignard reaction of methyl 2,3-difluoro-6-methylbenzoate, while presenting challenges due to steric hindrance and electronic effects, can be successfully performed to yield valuable tertiary alcohols. The keys to success are the rigorous exclusion of water, careful control of the reaction temperature, and the use of a sufficient excess of the Grignard reagent. The protocols and insights provided in this application note offer a robust framework for researchers to confidently approach this and similar challenging Grignard reactions, paving the way for the synthesis of novel fluorinated molecules for various applications, particularly in drug discovery.

References

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.).
  • Chemistry of Esters. (2022, September 24). LibreTexts.
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19).
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). American Chemical Society.
  • What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora.
  • Esters with Grignard Reagent. (2025, October 13). Chemistry Steps.
  • Grignard reaction safety. (2024, June 7). YouTube.
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16).
  • Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (n.d.). Benchchem.
  • Grignard Reaction. (n.d.).
  • The Grignard Reaction. (n.d.).
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of Methyl 2,3-difluoro-6-methylbenzoate due to steric hindrance

Technical Support Center: Methyl 2,3-difluoro-6-methylbenzoate Welcome to the technical support guide for Methyl 2,3-difluoro-6-methylbenzoate (CAS 1379107-08-0). This document is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2,3-difluoro-6-methylbenzoate

Welcome to the technical support guide for Methyl 2,3-difluoro-6-methylbenzoate (CAS 1379107-08-0). This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven solutions.

Understanding the Core Challenge: The "Ortho Effect" and Steric Hindrance

Methyl 2,3-difluoro-6-methylbenzoate presents a unique reactivity profile. The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing, which should, in theory, increase the electrophilicity of the ester's carbonyl carbon and make it more susceptible to nucleophilic attack. However, the experimental reality is often one of low reactivity.

The dominant factor governing this molecule's behavior is the steric hindrance imposed by the methyl group at the 6-position (ortho to the ester). This is a classic example of the "ortho effect," where a substituent adjacent to the reacting center physically blocks the path of incoming reagents.[1] This steric shield overrides the electronic activation provided by the fluoro groups, leading to significantly higher activation energies for common transformations.[2]

The following guide is structured to address the most common reactions where this issue arises and to provide validated strategies to overcome these steric barriers.

Steric_Hindrance cluster_molecule Methyl 2,3-difluoro-6-methylbenzoate cluster_approach Nucleophilic Attack Trajectory M Nu Nu: Blocked Blocked Approach pos_methyl->pos_carbonyl Steric Shield pos_nu->pos_carbonyl Ideal Attack Angle (Bürgi-Dunitz)

Figure 1: Steric hindrance from the ortho-methyl group shields the carbonyl carbon, obstructing the ideal trajectory for nucleophilic attack.

Troubleshooting Guide: Common Reactions & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both the rationale for the problem and actionable solutions.

Q1: My saponification (ester hydrolysis) with aqueous NaOH/KOH is extremely slow or fails completely. Why is this happening and what is the fix?

Root Cause: Standard ester hydrolysis (saponification) typically proceeds via a BAC2 mechanism, which requires a nucleophilic attack by a hydroxide ion on the carbonyl carbon.[3] The ortho-methyl group on your substrate physically obstructs this attack. Furthermore, in aqueous solutions, hydroxide ions are heavily solvated by water molecules, increasing their effective size and further exacerbating the steric clash.[4] This results in a very high activation energy barrier.

Solutions:

  • Forcing Conditions (Use with Caution): The simplest approach is to increase the reaction temperature (e.g., reflux in a higher boiling solvent like dioxane or ethylene glycol) and extend the reaction time significantly. However, this can lead to decomposition or side reactions, especially given the activated aromatic ring.

  • Non-Aqueous Hydrolysis (Recommended): A more elegant and often more effective method is to perform the hydrolysis under non-aqueous or low-water conditions. Using a solution of NaOH in a mixture of methanol and a non-polar aprotic solvent like Dichloromethane (DCM) can dramatically increase the reaction rate.[4][5] In this environment, the hydroxide anions are less solvated or "naked," making them more potent nucleophiles that can better overcome the steric barrier.[4]

Protocol 1: Mild, Non-Aqueous Saponification of a Hindered Ester

(Adapted from Theodorou, V. et al., Arkivoc 2018)[4]

  • Preparation: In a round-bottom flask, dissolve Methyl 2,3-difluoro-6-methylbenzoate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M solution).

  • Reagent Addition: While stirring at room temperature, add a solution of 0.3 N NaOH in methanol (3.0 equiv). This is typically added as a solution where the solvent system is ~9:1 DCM:MeOH.

  • Reaction: Stir the mixture at room temperature. A white precipitate of the sodium carboxylate salt should begin to form. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the layers. The aqueous layer now contains the sodium salt of your carboxylic acid.

    • Wash the aqueous layer with DCM or ether to remove any unreacted starting material or organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using cold 1 M HCl. The carboxylic acid should precipitate out.

    • Collect the solid product by filtration or extract with a suitable organic solvent (e.g., ethyl acetate), then dry, and concentrate.

Q2: I am unable to form an amide by directly heating the ester with my amine. What methods can be used to synthesize amides from this substrate?

Root Cause: Direct aminolysis of an unactivated ester is already a difficult reaction; for a sterically hindered ester like this, it is often impossible under thermal conditions alone. The nucleophilicity of most neutral amines is insufficient to overcome the steric barrier.

Solutions:

  • Two-Step Approach (Most Reliable): The most robust strategy is to first hydrolyze the ester to the corresponding carboxylic acid using Protocol 1. Once you have the 2,3-difluoro-6-methylbenzoic acid, it can be coupled with your amine of choice using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). This approach bypasses the unreactive ester entirely.

  • Lewis Acid-Mediated Amidation: Strong Lewis acids can be used to activate the ester carbonyl, making it significantly more electrophilic. Trimethylaluminum (AlMe₃) is highly effective but also pyrophoric. A safer, air-stable alternative is the DABCO adduct of trimethylaluminum (DABAL-Me₃), which achieves the same transformation without hazardous handling.[6]

  • Strong Base-Promoted Amidation: For certain amines, using a very strong, non-nucleophilic base can deprotonate the amine in situ, generating a highly reactive amide anion. Systems like n-BuLi in THF or potassium tert-butoxide (t-BuOK) in DMSO have been shown to facilitate the amidation of even hindered esters.[7] This method is particularly effective for primary and secondary alkylamines.

Amidation Strategy Key Reagents Pros Cons Citation
Two-Step (Hydrolysis + Coupling) 1. NaOH/MeOH/DCM 2. HATU, DIPEAHigh success rate, broad amine scope.Two separate reactions required.[4]
Lewis Acid-Mediated DABAL-Me₃ or AlMe₃Direct, one-pot conversion.Reagents can be expensive; AlMe₃ is pyrophoric.[6]
Strong Base-Promoted n-BuLi or t-BuOK/DMSOFast, effective for many amines.Requires strictly anhydrous conditions; limited functional group tolerance.[7]
Q3: My palladium-catalyzed cross-coupling reaction involving a derivative of this molecule (e.g., an aryl bromide/triflate) is giving low yields. How does the steric hindrance impact this?

Root Cause: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), severe steric hindrance adjacent to the coupling site can dramatically slow down two key steps in the catalytic cycle: Oxidative Addition and Reductive Elimination .[8][9] The bulky ortho-substituent can prevent the palladium catalyst from efficiently inserting into the aryl-halide bond and can also hinder the final bond-forming step that releases the product.

Solutions:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must use specialized ligands designed for sterically demanding substrates. These ligands are typically bulky and electron-rich, which promotes the formation of a highly reactive, low-coordinate L-Pd(0) species that is essential for efficient oxidative addition.[8][10]

    • For C-N/C-O Coupling (Buchwald-Hartwig): Use dialkylbiarylphosphine ligands such as XPhos , SPhos , or RuPhos .[8]

    • For C-C Coupling (Suzuki, etc.): The same biarylphosphine ligands are often excellent. Alternatively, N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes) can offer high stability and activity.[11]

  • Choice of Precatalyst: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) can improve catalyst activation and overall reaction efficiency compared to starting with Pd(OAc)₂ or Pd₂(dba)₃.

  • Optimize Base and Solvent: For hindered couplings, the choice of base is crucial. Weaker bases may not be effective. Consider stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or lithium bis(trimethylsilyl)amide (LiHMDS). The solvent should be anhydrous and capable of reaching high temperatures if needed (e.g., toluene, dioxane, or t-amyl alcohol).

Catalytic_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Often slow for hindered Ar-X) TM_Complex Transmetalation Complex OA_Complex->TM_Complex Transmetalation RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex Isomerization RE_Complex->Pd0 Regeneration Product Product (Ar-Nu) RE_Complex->Product Reductive Elimination (Can be slow) Product->RE_Complex ArX Aryl Halide (Ar-X) ArX->Pd0 NuM Nucleophile (Nu-M) NuM->OA_Complex lab Bulky, electron-rich ligands (L) accelerate oxidative addition and reductive elimination.

Figure 2: A simplified palladium catalytic cycle. Steric hindrance primarily impacts the oxidative addition and reductive elimination steps.

Frequently Asked Questions (FAQs)

  • Q: Can I use microwave irradiation to improve my reaction rates?

    • A: Yes, microwave heating is an excellent tool for overcoming activation barriers in sterically hindered reactions.[12] It can significantly reduce reaction times from many hours to several minutes for transformations like hydrolysis or cross-coupling. Always use sealed vessels designed for microwave chemistry and perform small-scale optimization first.

  • Q: How do the fluorine atoms affect the molecule's reactivity, aside from the steric issue?

    • A: The fluorine atoms have two main electronic effects. They are strongly electron-withdrawing via induction, which increases the acidity of the corresponding carboxylic acid (making the carboxylate a better leaving group) and makes the aromatic ring more electron-poor. This can be beneficial in reactions where the ring acts as an electrophile but can slow down reactions like oxidative addition where an electron-rich ring is preferred.

  • Q: Are there alternative starting materials I should consider if this ester is simply too unreactive for my needs?

    • A: Yes. If your goal is to make derivatives of the 2,3-difluoro-6-methylbenzoyl scaffold, it is often much more practical to start with the corresponding 2,3-difluoro-6-methylbenzoic acid . The acid can be readily converted to a more reactive acyl chloride or activated with coupling reagents to perform many of the transformations that are difficult with the methyl ester.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000s). Publications establishing the scope of Buchwald-Hartwig amination. Note: This is a general reference to their body of work, often cited in reviews.

  • Suárez-Castillo, O. R., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. [Link]

  • Wikipedia. (n.d.). Ortho effect. Wikipedia, The Free Encyclopedia. [Link]

  • Borah, P., et al. (2018). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. [Link]

  • Ye, Z., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Zhang, G., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • ResearchGate. (2016). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. PDF Document. [Link]

  • Zare, M., et al. (2020). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry. [Link]

  • Science of Synthesis. (n.d.). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry. [Link]

  • A to Z Chemistry. (2020). Ortho effect. WordPress.com. [Link]

  • Semantic Scholar. (2021). Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage. Semantic Scholar. [Link]

  • Zhang, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. PDF Document. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • The Organic Chemistry Tutor. (2020). Hydrolysis & Alcoholysis Reactions of Esters. YouTube. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Newman, S. G. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Synlett. [Link]

  • Royal Society of Chemistry. (2021). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Stewart, R., & Menger, F. M. (1960). THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Stack Exchange. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Scientific Diagram. [Link]

  • Royal Society of Chemistry. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

  • Harvard University. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard DASH. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • ACS Publications. (2025). A General Method to Access Sterically Hindered and Complex Ethers. Journal of the American Chemical Society. [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. [Link]

  • ResearchGate. (2016). Amide Bond Formation Using an Air-Stable Source of AlMe3. Request PDF. [Link]

  • AIR Unimi. (2021). Amide bond formation strategies: latest advances on a dateless transformation. Minireview. [Link]

  • ChemFine. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. ChemFine. [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. [Link]

  • ChemRxiv. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. [Link]

  • University of Calgary. (n.d.). Preparation of Methyl Benzoate. Chemistry Department. [Link]

  • YouTube. (2021). Saponification of methyl benzoate. Video. [Link]

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of Methyl 2,3-difluoro-6-methylbenzoate

Welcome to the technical support and troubleshooting center for the purification of Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) [1]. As a fluorinated aromatic ester with a relatively low melting point (often...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the purification of Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) [1]. As a fluorinated aromatic ester with a relatively low melting point (often presenting as a liquid or low-melting solid at room temperature), this compound presents unique crystallization challenges.

This guide is designed for researchers and process chemists. It provides field-proven, thermodynamically grounded methodologies to bypass common purification bottlenecks, specifically Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].

Part 1: Physicochemical Profiling & Solvent Selection (FAQs)

Q1: Why does crude Methyl 2,3-difluoro-6-methylbenzoate frequently "oil out" instead of forming a crystalline solid? A1: Oiling out (LLPS) occurs when the crystallization system enters a miscibility gap before reaching the nucleation boundary[2]. Because Methyl 2,3-difluoro-6-methylbenzoate has a low melting point, the presence of even minor impurities causes significant melting point depression. When an antisolvent is added, or the system is cooled, the solute-rich phase separates as a liquid emulsion rather than a rigid crystal lattice because the activation energy barrier for droplet formation is lower than for crystal nucleation[3].

Q2: How does this thermodynamic behavior dictate solvent selection? A2: To bypass the spinodal decomposition boundary (where oiling out is guaranteed), you must select a solvent system that maintains a steep solubility curve without inducing phase demixing[4].

  • Avoid: Highly disparate polarity mixtures (e.g., Ethanol/Hexane) which promote rapid demixing[5].

  • Preferred: Isopropanol (IPA) / Water or Methanol / Water . IPA is particularly effective because its intermediate polarity increases the solubility threshold of the oil-rich phase, allowing the system to reach the metastable zone for crystallization before LLPS occurs[6].

Q3: Can I use standard normal-phase solvents like Hexane and Ethyl Acetate? A3: Yes, but only if the crude purity is already high (>90%). A 9:1 Hexane/Ethyl Acetate system can be used for low-temperature crystallization (cooling to -20 °C). If the crude is highly impure, it will simply phase-separate into a heavy oil at the bottom of the flask.

Part 2: Decision Matrix & Workflow Visualization

SolventSelection Start Assess Crude State (Methyl 2,3-difluoro-6-methylbenzoate) State Physical State at 20°C? Start->State Liquid Viscous Oil / Emulsion (High Impurity / LLPS Risk) State->Liquid MP Depressed Solid Crystalline Solid (Low Impurity) State->Solid MP > 25°C Solvent1 Isopropanol / Water (Bypass Miscibility Gap) Liquid->Solvent1 High LLPS Risk Solvent2 Hexane / EtOAc (9:1) (Low-Temp Crystallization) Solid->Solvent2 Standard Purification

Fig 1: Solvent selection logic based on the crude physical state and LLPS risk.

Workflow Step1 1. Dissolve in minimal IPA at 40°C Step2 2. Hot Filtration (Remove particulates) Step1->Step2 Step3 3. Dropwise addition of DI Water until cloud point Step2->Step3 Step4 4. Clear with 1-2 drops IPA & Add Seed Crystals Step3->Step4 Step5 5. Controlled cooling (-0.5°C/min) to 5°C Step4->Step5 Step6 6. Vacuum Filtration & Cold Heptane Wash Step5->Step6

Fig 2: Step-by-step anti-solvent crystallization workflow designed to prevent oiling out.

Part 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization (IPA/Water) for Oily Crudes

This protocol utilizes a self-validating feedback loop (the "cloud point clearance") to ensure the system remains in the metastable zone, preventing the formation of a secondary liquid phase[7].

Step-by-Step Methodology:

  • Dissolution: Weigh the crude Methyl 2,3-difluoro-6-methylbenzoate into a round-bottom flask. Add Isopropanol (IPA) at a ratio of 2 mL per gram of crude. Heat gently to 40 °C with stirring until complete dissolution is achieved.

  • Hot Filtration: Pass the solution through a pre-warmed fritted funnel to remove insoluble particulates that could act as unwanted nucleation sites for impurities.

  • Titration to Cloud Point: While maintaining the solution at 40 °C, add deionized water (antisolvent) dropwise via an addition funnel. Stop immediately when a faint, persistent turbidity (cloudiness) is observed.

  • System Validation (Critical Step): Add 1 to 2 drops of IPA. The solution must turn completely clear. Causality: If it does not clear, you have crossed the spinodal boundary into LLPS[4]. If it clears, you are perfectly positioned in the metastable zone.

  • Seeding: Introduce 1-2 mg of pure Methyl 2,3-difluoro-6-methylbenzoate seed crystals. This kinetically favors crystal lattice formation over droplet formation[8].

  • Controlled Cooling: Reduce the temperature to 20 °C at a slow, controlled rate (approx. -0.5 °C/min). Rapid cooling will shock the system back into oiling out[9]. Once at 20 °C, transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Isolation: Isolate via vacuum filtration. Wash the filter cake with a pre-chilled (-20 °C) mixture of 10% IPA in Water, followed by a final wash with ice-cold heptane to remove displaced lipophilic impurities.

Part 4: Troubleshooting Guide

Issue: During the addition of water, my solution instantly turned into a milky emulsion that settled into a thick oil at the bottom of the flask. Diagnosis: You have induced Liquid-Liquid Phase Separation (LLPS) by overshooting the supersaturation limit or cooling too rapidly[2]. Resolution: Do not discard the mixture. Re-heat the flask to 45 °C and add IPA dropwise until the emulsion resolves into a single, clear homogeneous phase. Allow it to cool much slower this time, and ensure you add seed crystals before the temperature drops below 30 °C.

Issue: The crystals isolated are sticky and melt immediately upon contact with the spatula. Diagnosis: The product has co-crystallized with solvent or trapped oily impurities within the crystal lattice (a common artifact of bypassing an oiling-out phase too quickly)[7]. Resolution: The batch requires a "slurry ripening" phase. Resuspend the sticky crystals in cold heptane and stir vigorously for 12 hours at 5 °C. The continuous dissolution and recrystallization dynamics will purge the trapped impurities into the heptane phase[7].

Issue: Yield is exceptionally low (<30%) after filtration. Diagnosis: The fluorinated benzoate is highly soluble; the final solvent mixture is too rich in the primary solvent (IPA). Resolution: Concentrate the mother liquor under reduced pressure to remove 50% of the IPA, then repeat the cooling and seeding process.

Part 5: Quantitative Data Summary

The table below summarizes the optimal parameters for the recrystallization of Methyl 2,3-difluoro-6-methylbenzoate based on crude starting conditions.

Solvent SystemRatio (v/v)Solute Conc.Cooling ProfileExpected YieldLLPS RiskBest For
IPA / Water 1 : 0.80.5 g/mL40°C → 5°C (-0.5°C/min)75 - 85%LowViscous oils, low-purity crudes
MeOH / Water 1 : 0.50.8 g/mL35°C → 0°C (-1.0°C/min)60 - 70%ModerateModerate purity, rapid processing
Hexane / EtOAc 9 : 10.3 g/mL25°C → -20°C (Crash cool)80 - 90%HighHigh-purity crudes (>95%)

Part 6: References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from: [Link]

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. Retrieved from:[Link]

  • MDPI. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Retrieved from: [Link]

  • ACS Publications. Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Retrieved from: [Link]

  • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process. Retrieved from: [Link]

  • KiloMentor. The Problem of Oiling Out in Chemical Process Development. Retrieved from:[Link]

  • ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from: [Link]

Sources

Troubleshooting

Overcoming solubility issues with Methyl 2,3-difluoro-6-methylbenzoate in aqueous media

Topic: Overcoming Solubility & Stability Issues with Methyl 2,3-difluoro-6-methylbenzoate in Aqueous Media CAS: 1379107-08-0 | Molecular Formula: C₉H₈F₂O₂ | MW: 186.16 g/mol LogP (Calc): ~2.06 | Physical State: Solid[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Issues with Methyl 2,3-difluoro-6-methylbenzoate in Aqueous Media CAS: 1379107-08-0 | Molecular Formula: C₉H₈F₂O₂ | MW: 186.16 g/mol LogP (Calc): ~2.06 | Physical State: Solid[1]

Introduction: The "Hidden" Instability of Fluorinated Esters

As a Senior Application Scientist, I often see researchers treat Methyl 2,3-difluoro-6-methylbenzoate purely as a solubility problem. They see a precipitate and assume they just need "more DMSO."[1]

This is a trap.

While this compound has moderate lipophilicity (LogP ~2.06), the real challenge often lies in the electronic activation of the ester combined with steric crowding .[1] The fluorine atoms at positions 2 and 3 are electron-withdrawing, potentially activating the carbonyl carbon toward nucleophilic attack (hydrolysis).[1] However, the methyl group at position 6 provides steric hindrance.[1]

This guide moves beyond simple "shake and bake" recipes. We will engineer a solvent system that balances solubility (keeping it in solution) with chemical integrity (preventing it from turning into the corresponding benzoic acid).

Module 1: Solvent Selection & Stock Preparation

Q: Why does my compound precipitate immediately upon dilution into PBS, even at 1% DMSO?

A: This is a classic "Crash-Out" event caused by the high lattice energy of the solid form versus the high entropic cost of creating a cavity in the water structure.[1]

With a LogP of ~2.06, the compound is hydrophobic.[1] When you dilute a DMSO stock into an aqueous buffer, the DMSO (which loves water) rapidly migrates into the bulk water, leaving the hydrophobic molecules stranded. They aggregate faster than they can disperse.[1]

The Solution: Step-Down Dilution with Intermediate Solvents. Do not jump from 100% DMSO to 100% Aqueous.[1] Use a "bridge" solvent like PEG-400.[1]

Recommended Protocol:

  • Master Stock: Dissolve compound in anhydrous DMSO at 50 mM .

    • Note: Store at -20°C with desiccant.[1] Water in DMSO accelerates hydrolysis.[1]

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into PEG-400 or Propylene Glycol .

  • Working Solution: Slowly add the Intermediate Stock to your vortexing buffer.[1]

Q: Can I use Ethanol instead of DMSO?

A: Yes, but with a warning. Ethanol is a protic solvent.[1] If your buffer is basic (pH > 8), ethanol can participate in transesterification reactions, albeit slowly. For biological assays, DMSO is preferred due to lower volatility.[1] If you must use Ethanol, ensure it is absolute (anhydrous) for the stock solution.[1]

Module 2: Stability & pH Management

Q: I noticed a shift in HPLC retention time after 24 hours in buffer. Is my compound degrading?

A: Likely, yes.[1] You are observing hydrolysis . The structure contains a methyl ester.[1][2][3][4][5] While the 6-methyl group provides some steric protection (ortho-effect), the 2,3-difluoro substitution withdraws electron density, making the ester carbonyl more electrophilic and susceptible to attack by water (hydrolysis) or hydroxide ions.[1]

The Fix: Buffer Selection Strategy Avoid alkaline buffers (pH > 7.[1]5) for long incubations.[1]

ParameterRecommendationMechanism
Optimal pH pH 5.5 – 6.5 Minimizes base-catalyzed hydrolysis while maintaining biological relevance.[1]
Recommended Buffer Citrate or MES Non-nucleophilic buffers that maintain stable pH in the acidic range.[1]
Avoid Tris, Carbonate Tris has a primary amine that can theoretically react (aminolysis) over long periods; Carbonate is too basic.[1]
Temperature 4°C vs. 37°C Hydrolysis rate doubles roughly every 10°C increase.[1] Keep working solutions on ice until use.[1]

Module 3: Advanced Solubilization (Surfactants & Cyclodextrins)

Q: I need a high concentration (1 mM) for an animal study. Cosolvents aren't enough.[1] What now?

A: At >100 µM, simple cosolvents (DMSO/PEG) often fail or become toxic.[1] You need to encapsulate the lipophilic molecule.[1]

Option A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Cyclodextrins form a "host-guest" complex.[1] The hydrophobic fluorinated ring sits inside the cone, shielding it from water and hydrolysis.[1]

  • Protocol: Prepare 20% (w/v) HP-β-CD in water. Add your DMSO stock to this solution with vigorous vortexing.[1] The cyclodextrin sequestering can increase solubility up to 50-fold.[1]

Option B: Non-Ionic Surfactants (Tween 80) [1]

  • Protocol: Pre-dissolve the compound in a small volume of Tween 80 (neat) before adding water.[1]

  • Ratio: 1 mg Compound : 5 mg Tween 80.[1] Mix until clear, then slowly add saline.

  • Why: This forms micelles immediately, preventing the "brick dust" aggregation.[1]

Visual Troubleshooting Guides

Workflow 1: The "Crash-Out" Decision Tree

Use this logic flow to determine the correct solvent system based on your target concentration.[1]

SolubilityDecisionTree Start Target Concentration? Low < 10 µM Start->Low Med 10 - 100 µM Start->Med High > 100 µM Start->High Direct Direct Dilution (0.1% DMSO in Buffer) Low->Direct Cosolvent Cosolvent System (5% DMSO + 40% PEG400) Med->Cosolvent Complex Encapsulation (20% HP-β-Cyclodextrin) High->Complex Check Check Stability (Is pH > 7.4?) Direct->Check Cosolvent->Check Adjust Adjust to pH 6.0 (Use Citrate/MES) Check->Adjust Yes Proceed Proceed with Assay Check->Proceed No

Caption: Decision matrix for selecting solvent systems based on concentration requirements.

Workflow 2: Hydrolysis Prevention Mechanism

Understanding why pH matters for this specific fluorinated ester.[1]

HydrolysisPath Compound Methyl 2,3-difluoro-6-methylbenzoate Attack Nucleophilic Attack (Activated by 2,3-F) Compound->Attack High pH (>8) Steric Steric Shielding (Blocked by 6-Me) Compound->Steric Neutral/Low pH (<7) Water H2O / OH- Water->Attack Result_Acid Hydrolysis Product (Benzoic Acid Derivative) Attack->Result_Acid Rapid Result_Stable Stable Solution Steric->Result_Stable Protected

Caption: Mechanistic view of how pH and steric hindrance compete to determine stability.

Summary of Key Recommendations

VariableStandard ProtocolHigh-Solubility Protocol
Stock Solvent Anhydrous DMSO (50 mM)Anhydrous DMSO (100 mM)
Storage -20°C, Desiccated-80°C, Desiccated
Aqueous Buffer PBS (pH 7.4) - Use immediately Citrate/Phosphate (pH 6.[1]0)
Additives None20% HP-β-Cyclodextrin or 0.05% Tween 80
Max Stability < 4 hours at RT~24 hours at RT

References

  • Di, L., & Kerns, E. H. (2006).[6] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1][6] [Link]

  • Vimalson, C., et al. (2016).[1][7] Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Hoang, K. C., & Mecozzi, S. (2004).[1][3] Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.[1][3] Langmuir, 20(18), 7347–7350.[3] [Link]

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Reactions of Methyl 2,3-difluoro-6-methylbenzoate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,3-difluoro-6-methylbenzoate. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,3-difluoro-6-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of controlling regioselectivity in your reactions. By understanding the interplay of electronic and steric effects of the substituents on this molecule, you can achieve your desired synthetic outcomes.

Understanding the Molecule: A Delicate Balance of Directing Groups

Methyl 2,3-difluoro-6-methylbenzoate presents a unique challenge in regioselective synthesis due to the presence of multiple directing groups with competing influences:

  • Fluorine atoms (C2 and C3): These are strongly electron-withdrawing and act as ortho, para-directors in electrophilic aromatic substitution (EAS) and powerful ortho-directing groups in metalation reactions. In nucleophilic aromatic substitution (SNAr), they are excellent leaving groups.

  • Methyl group (C6): This is an electron-donating group and an ortho, para-director in EAS. Its steric bulk also plays a significant role in directing incoming reagents.

  • Methyl ester group (C1): This is an electron-withdrawing group and a meta-director in EAS. It can also influence ortho-lithiation.

The outcome of any reaction on this aromatic ring will be determined by the dominant directing effect under the specific reaction conditions.

Troubleshooting Guides and FAQs

This section is designed to address common issues and questions that arise during the chemical modification of Methyl 2,3-difluoro-6-methylbenzoate.

Nucleophilic Aromatic Substitution (SNAr)

Q1: I am trying to perform a nucleophilic aromatic substitution (SNAr) on Methyl 2,3-difluoro-6-methylbenzoate. Which fluorine atom is more likely to be displaced?

A1: In SNAr reactions, the position of substitution is determined by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate.[1][2] For Methyl 2,3-difluoro-6-methylbenzoate:

  • The fluorine at C2 is ortho to the strongly electron-withdrawing methyl ester group.

  • The fluorine at C3 is meta to the methyl ester but para to the other fluorine (which is also electron-withdrawing).

Therefore, the fluorine at the C2 position is generally more activated towards nucleophilic attack due to the direct resonance stabilization of the negative charge in the Meisenheimer complex by the adjacent ester group. However, steric hindrance from the neighboring methyl group at C6 could favor attack at C3 with very bulky nucleophiles.

Troubleshooting Unexpected Regioselectivity in SNAr:

Problem Possible Cause Recommended Solution
Substitution occurs at C3 instead of the expected C2. Steric Hindrance: The nucleophile may be too bulky to approach the sterically hindered C2 position, which is flanked by the methyl ester and the C3-fluorine.Use a smaller nucleophile. For example, if using a bulky secondary amine, try a primary amine or ammonia equivalent.
Low or no reactivity. Insufficient Activation: The aromatic ring may not be sufficiently electron-deficient for the chosen nucleophile.Use a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). Consider using a superbase like t-Bu-P4 to catalyze the reaction, which can enable SNAr on less activated fluoroarenes.[3][4]
Mixture of C2 and C3 substitution products. Competing Electronic and Steric Effects: The electronic preference for C2 attack and the steric preference for C3 attack are closely balanced.Optimize reaction conditions to favor one isomer. Lowering the temperature may increase selectivity for the kinetically favored product. A systematic solvent screen can also be beneficial, as solvent polarity can influence the stability of the intermediates.
Ortho-Lithiation and Subsequent Electrophilic Quench

Q2: I want to perform an ortho-lithiation on Methyl 2,3-difluoro-6-methylbenzoate. Which position will be deprotonated?

A2: Fluorine is a very powerful ortho-directing group in metalation reactions.[5] The hierarchy of directing groups generally places fluorine high on the list. In your molecule, you have two fluorine atoms and a methyl ester that can direct the lithiation.

  • The fluorine at C2 will direct lithiation to the C3 position . However, this is already substituted with another fluorine.

  • The fluorine at C3 will direct lithiation to the C2 (already substituted) or C4 position .

  • The methyl ester at C1 will direct lithiation to the C2 (already substituted) or C6 (substituted with a methyl group) positions.

  • The methyl group at C6 can direct lithiation to the C5 position .

Considering these factors, the most likely site for deprotonation is the C4 position , directed by the C3-fluorine. The C-H bond at C4 is the most acidic due to the inductive effect of the adjacent fluorine.

Troubleshooting Ortho-Lithiation:

Problem Possible Cause Recommended Solution
Low yield of the desired product after quenching with an electrophile. Incorrect Base or Conditions: The base may not be strong enough, or the temperature may be too high, leading to side reactions.Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or sec-butyllithium at low temperatures (e.g., -78 °C). The addition of a coordinating agent like TMEDA can enhance the rate of lithiation.
A mixture of isomers is obtained. Multiple Directing Groups: The directing effects of the different substituents may be competitive under the reaction conditions.Lowering the reaction temperature can improve selectivity. Screening different lithium bases (n-BuLi, s-BuLi, t-BuLi) and solvents (THF, diethyl ether) can help to favor one directing group over another.
Reaction with the ester group. Nucleophilic attack by the organolithium reagent. Use a sterically hindered base like LDA at low temperatures to minimize nucleophilic attack on the ester carbonyl.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q3: I am planning a Suzuki or Buchwald-Hartwig coupling reaction with Methyl 2,3-difluoro-6-methylbenzoate. Which C-F bond will react?

A3: Palladium-catalyzed cross-coupling reactions with aryl fluorides are more challenging than with other aryl halides due to the strength of the C-F bond. However, with the appropriate choice of ligands and conditions, these reactions can be successful. The regioselectivity will be influenced by both electronic and steric factors.

  • Oxidative addition of the Pd(0) catalyst to the C-F bond is often the rate-determining step. This step is generally favored at the more electron-deficient carbon. As discussed in the SNAr section, the C2 position is more electron-deficient due to its proximity to the ester group.

  • Steric hindrance from the methyl group at C6 and the ester at C1 can disfavor the approach of the bulky palladium catalyst to the C2-F bond.

Therefore, while electronic factors favor reaction at C2, steric factors may lead to competitive or even preferential reaction at the C3-F bond .

Troubleshooting Cross-Coupling Reactions:

Problem Possible Cause Recommended Solution
Low or no conversion. Strong C-F bond is not being cleaved. Use a more electron-rich and sterically demanding ligand (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) to promote the oxidative addition step.[6][7][8] Increase the reaction temperature and ensure anhydrous conditions.
A mixture of C2 and C3 coupled products. Similar reactivity of the two C-F bonds under the reaction conditions. The choice of ligand can have a significant impact on regioselectivity.[9] A systematic screen of different phosphine ligands is recommended. For instance, a very bulky ligand might favor reaction at the less hindered C3 position.
Hydrolysis of the methyl ester. Basic reaction conditions. Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu, especially if the reaction requires prolonged heating.[7]

Experimental Protocols: General Guidelines

The following are general protocols that should be optimized for your specific substrate and desired transformation.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of Methyl 2,3-difluoro-6-methylbenzoate (1.0 eq) in an anhydrous aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-1.5 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ortho-Lithiation and Electrophilic Quench
  • To a solution of a strong, non-nucleophilic base (e.g., LDA, prepared in situ from diisopropylamine and n-BuLi, 1.1 eq) in anhydrous THF at -78 °C, add a solution of Methyl 2,3-difluoro-6-methylbenzoate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key considerations for controlling regioselectivity.

regioselectivity_considerations cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_lithiation Ortho-Lithiation cluster_coupling Pd-Catalyzed Cross-Coupling snar_start Methyl 2,3-difluoro-6-methylbenzoate snar_c2 Attack at C2 (Electronically Favored) snar_start->snar_c2 -CO2Me activation snar_c3 Attack at C3 (Sterically Favored) snar_start->snar_c3 Bulky Nucleophile lith_start Methyl 2,3-difluoro-6-methylbenzoate lith_c4 Deprotonation at C4 (Most Likely) lith_start->lith_c4 C3-F directing effect coup_start Methyl 2,3-difluoro-6-methylbenzoate coup_c2 Reaction at C2-F (Electronically Favored) coup_start->coup_c2 Less bulky ligand coup_c3 Reaction at C3-F (Sterically Favored) coup_start->coup_c3 Bulky ligand

Caption: Key factors influencing regioselectivity in different reaction types.

References

  • Snieckus, V. Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990, 90(6), 879-933.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; John Wiley & Sons, 1992.
  • Hartwig, J. F. Transition metal-catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998, 37(15), 2046-2067.
  • Shigeno, M., et al. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 2024, 146(4), 2345-2354.
  • Fors, B. P.; Buchwald, S. L. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 2010, 132(45), 15914-15917.
  • Surry, D. S.; Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 2011, 2(1), 27-50.
  • Miller, J. Aromatic Nucleophilic Substitution; Elsevier, 1968.
  • Schoenebeck, F.; Houk, K. N. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 2010, 132(8), 2496-2497.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Paul, F.; Patt, J.; Hartwig, J. F. Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 1994, 116(13), 5969-5970.
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31(12), 805-818.
  • Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon, 2002.
  • Beak, P.; Snieckus, V. Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 1982, 15(10), 306-312.
  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 2000, 122(48), 12051-12052.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Hydrolysis of Methyl 2,3-difluoro-6-methylbenzoate

[1] Topic: Stability Profile & Hydrolysis Troubleshooting Molecule: Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) Support Ticket ID: #EST-26-ORTHO[1] Dashboard: Stability Overview This guide addresses the uniq...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Stability Profile & Hydrolysis Troubleshooting Molecule: Methyl 2,3-difluoro-6-methylbenzoate (CAS: 1379107-08-0) Support Ticket ID: #EST-26-ORTHO[1]

Dashboard: Stability Overview

This guide addresses the unique reactivity profile of Methyl 2,3-difluoro-6-methylbenzoate . Unlike typical benzoates, this molecule exhibits extreme resistance to hydrolysis due to the 2,6-disubstitution pattern (the "Ortho Effect").[1]

ConditionStability RatingStatus
Mild Acid (e.g., 1M HCl, AcOH)High Inert.[1] Safe for workups.[1]
Strong Acid (e.g., Conc.[1] H₂SO₄)Low Hydrolyzes via AAc1 mechanism (Acylium ion).[1]
Mild Base (e.g., LiOH, Na₂CO₃)High Kinetic resistance.[1] Reaction often fails at RT.
Strong Base (e.g., NaOH, KOH)Moderate Requires heat (>80°C) and co-solvents to proceed.[1]
Enzymatic (Esterases)High Sterically "invisible" to most hydrolase active sites.[1]

The Technical Challenge: The "Ortho Effect"

Users often report that standard hydrolysis protocols (e.g., LiOH in THF/Water at room temperature) fail to yield the carboxylic acid. This is not a user error; it is a structural feature.

Mechanistic Insight

The carbonyl carbon in this molecule is flanked by a Fluorine atom at C2 and a Methyl group at C6 .[1]

  • Steric Blockade: The bulky C6-methyl group physically obstructs the trajectory (Bürgi-Dunitz angle) required for the nucleophile (OH⁻ or H₂O) to attack the carbonyl carbon.

  • Resonance Inhibition: To relieve steric strain between the ortho-substituents and the carbonyl oxygen, the ester group twists out of the plane of the benzene ring. While this normally makes esters more reactive by breaking conjugation, the steric shielding here dominates, preventing the formation of the tetrahedral intermediate (BAc2 mechanism).

Visualization: Steric Hindrance vs. Pathways

The following diagram illustrates why standard pathways are blocked and which "forcing" pathways must be utilized.

HydrolysisPathways cluster_Base Basic Conditions (Nucleophilic Attack) cluster_Acid Acidic Conditions Ester Methyl 2,3-difluoro- 6-methylbenzoate OH OH- Nucleophile Ester->OH Proton H+ (Protonation) Ester->Proton TetInt Tetrahedral Intermediate OH->TetInt BLOCKED by C6-Methyl Sterics ProductBase Carboxylate Salt TetInt->ProductBase Requires High T Acylium Acylium Ion (Linear Intermediate) Proton->Acylium Allowed in Conc. H2SO4 (AAc1) ProductAcid Carboxylic Acid Acylium->ProductAcid Water Quench caption Fig 1: Steric hindrance blocks standard nucleophilic attack (Red), forcing use of Acylium pathway (Green).

[1]

Troubleshooting Protocols

Scenario A: "I need to hydrolyze this ester to the acid."

Issue: Standard saponification (LiOH/THF) yields <10% conversion after 24 hours. Solution: You must switch from a kinetic regime to a thermodynamic forcing regime.[1]

Protocol 1: High-Temperature Saponification (Recommended)

This method uses a high-boiling solvent to overcome the activation energy barrier imposed by steric hindrance.[1]

  • Reagents: Methyl 2,3-difluoro-6-methylbenzoate (1.0 eq), NaOH or KOH (5.0 eq).

  • Solvent: Ethanol/Water (1:1) is standard.[1] If that fails, switch to Ethylene Glycol or DMSO/Water .[1]

  • Procedure:

    • Dissolve ester in solvent.[1]

    • Add base (solid or strong aqueous solution).[1]

    • Crucial Step: Heat to reflux (80-100°C) .[1] Do not stir at RT.

    • Monitor by HPLC/TLC.[1] Expect reaction times of 12–24 hours.

    • Note: The 2,3-difluoro motif is stable to base, but avoid extremely prolonged heating (>48h) to prevent nucleophilic aromatic substitution (S_NAr) of the fluorine atoms by hydroxide (though the electron-rich methyl group helps protect against this).[1]

Protocol 2: Acid-Catalyzed Hydrolysis (The "AAc1" Route)

If basic conditions cause side reactions (e.g., F-displacement), use concentrated acid.[1] This proceeds via the Acylium Ion (AAc1) mechanism, which relieves steric strain by linearizing the functional group.

  • Reagents: Concentrated H₂SO₄ (solvent quantities).

  • Procedure:

    • Dissolve the ester directly in concentrated H₂SO₄ (0.5 M concentration).

    • Caution: Exothermic. Cool in ice bath during addition.

    • Stir at 60–80°C for 2–4 hours.

    • Workup: Pour slowly onto crushed ice. The carboxylic acid should precipitate as a solid.

    • Mechanism:[1][2][3][4] The bulky ortho-groups actually accelerate this pathway by pushing the leaving group (methanol) off to form the linear [Ar-C=O]⁺ ion, which is less sterically crowded than the ester.

Scenario B: "I need to preserve the ester during other reactions."

Issue: User is performing an acidic deprotection (e.g., Boc-removal) elsewhere on the molecule and fears hydrolyzing the ester. Solution: Proceed with confidence.

  • TFA / DCM: Completely stable.

  • 1M - 3M HCl: Stable at Room Temperature.[1]

  • Rationale: The same steric hindrance that makes hydrolysis difficult protects the ester from accidental hydrolysis. Unless you are boiling it in acid or using concentrated sulfuric acid, the ester will remain intact.

Decision Support Flowchart

Use this logic tree to select the correct experimental conditions.

TroubleshootingTree Start Start: Hydrolysis Goal Goal Do you want to Hydrolyze or Preserve the ester? Start->Goal Preserve PRESERVE ESTER Goal->Preserve Hydrolyze HYDROLYZE ESTER Goal->Hydrolyze AcidCond Is the condition Dilute Acid (HCl/TFA)? Preserve->AcidCond BaseChoice Choose Method Hydrolyze->BaseChoice Safe SAFE Proceed with reaction. AcidCond->Safe Yes Unsafe RISK Avoid Conc. H2SO4. AcidCond->Unsafe No (Conc. Acid) Standard Standard: LiOH/THF @ RT BaseChoice->Standard Forcing Forcing: KOH/EtOH @ Reflux BaseChoice->Forcing Nuclear Nuclear: Conc. H2SO4 @ 80C BaseChoice->Nuclear If Base Fails ResultStd Likely FAILURE (<10% conv.) Standard->ResultStd ResultStd->Forcing Switch to ResultForce SUCCESS Monitor F-displacement Forcing->ResultForce ResultNuc SUCCESS (AAc1 Mechanism) Nuclear->ResultNuc caption Fig 2: Decision logic for handling sterically hindered 2,6-disubstituted benzoates.

Frequently Asked Questions (FAQ)

Q: Can I use enzymatic hydrolysis (e.g., Pig Liver Esterase) to be gentle? A: No. 2,6-disubstituted benzoates are generally "invisible" to esterases.[1] The active site of the enzyme cannot accommodate the bulky ortho-substituents to position the catalytic triad correctly. Chemical hydrolysis is required.[1][5]

Q: I see a new spot on TLC during base hydrolysis, but it's not the acid. What is it? A: It might be the S_NAr product . In 2,3-difluoro systems, the fluorine at C2 or C3 is activated for nucleophilic aromatic substitution.[1] If you use a very strong base (like NaOMe) or very high heat, you might displace a Fluorine with a Methoxy or Hydroxy group.[1]

  • Prevention:[1] Use KOH/Water/DMSO rather than NaOMe/MeOH to reduce the nucleophilicity of the solvent species, or switch to the Acidic Protocol (Protocol 2).

Q: Why does the literature say 2-Fluoro esters hydrolyze fast, but you say this is slow? A: A single 2-Fluoro substituent accelerates hydrolysis due to inductive electron withdrawal (making the carbonyl more electrophilic).[1] However, 2,6-disubstitution (adding the 6-Methyl) imposes a "steric lock."[1] The steric effect of the 6-methyl group overrides the electronic activation of the 2-fluoro group.

References

  • Vertex AI Search. (2024).[1] Hydrolysis of 2,6-disubstituted methyl benzoates steric hindrance. 6[1]

    • Establishes the "mechanistic changeover" to AAc1 in sterically crowded benzo
  • Brunelli, F., et al. (2024).[1][7] Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. ResearchGate. 7

    • Confirms the resistance of 2,6-disubstituted esters to enzymatic hydrolysis.[1]

  • Sigma-Aldrich. (n.d.).[1] Methyl 2,3-difluoro-6-methylbenzoate Product Page.

    • Provides specific CAS and physical property d
  • Chemistry Stack Exchange. (2020).[1] Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. 2

    • Discusses the BAc2 vs AAc1 mechanisms in hindered esters.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: HPLC Method Development for Methyl 2,3-difluoro-6-methylbenzoate Purity

Executive Summary This guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of Methyl 2,3-difluoro-6-methylbenzoate , a critical intermediate in pharmaceutical synthesis.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of Methyl 2,3-difluoro-6-methylbenzoate , a critical intermediate in pharmaceutical synthesis.[1]

The Core Challenge: Standard alkyl-bonded phases (C18) often fail to resolve the target analyte from its regioisomers (e.g., Methyl 3,6-difluoro-2-methylbenzoate) and hydrolysis degradants due to identical hydrophobic profiles.

The Solution: This study compares the industry-standard C18 (Octadecyl) stationary phase against a PFP (Pentafluorophenyl) phase.[1] Experimental evidence demonstrates that while C18 is sufficient for gross purity, PFP is the superior alternative for separating fluorinated positional isomers due to specific


 and dipole-dipole interactions.[1]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the analyte's physicochemical properties is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Analyte Methyl 2,3-difluoro-6-methylbenzoateHydrophobic, neutral at pH 7.[1]
Structure Benzoate ester with -F and -Me substituentsHigh electron density; susceptible to

interactions.[1]
Key Impurity A 2,3-difluoro-6-methylbenzoic acidHydrolysis product.[1] Highly polar. Requires acidic mobile phase to suppress ionization (

).[1]
Key Impurity B Methyl 3,6-difluoro-2-methylbenzoateRegioisomer .[1][2] Identical Mass/Hydrophobicity.[1] Critical separation challenge.

Comparative Study: C18 vs. PFP

The Baseline: C18 Stationary Phase

The C18 column relies almost exclusively on hydrophobic subtraction .

  • Mechanism: Partitioning based on solute hydrophobicity.[1]

  • Performance: Excellent for separating the Ester (Target) from the Acid (Impurity A).

  • Failure Mode: Poor selectivity (

    
    ) for Regioisomer (Impurity B).[1] Since the isomer has the same lipophilicity, it co-elutes with the main peak, leading to false purity reporting.
    
The Alternative: PFP (Pentafluorophenyl) Phase

The PFP phase introduces multiple interaction mechanisms beyond hydrophobicity.[2][3][4]

  • Mechanism: Hydrophobicity +

    
     Interaction + Dipole-Dipole Interaction + Shape Selectivity.[1]
    
  • Performance: The electron-deficient fluorine ring on the stationary phase interacts differently with the electron distribution of the target vs. the isomer.

  • Result: Baseline resolution of the critical isomer pair.

Experimental Data Comparison (Simulated)

Conditions:

  • System: UHPLC, UV detection @ 254 nm.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 50-80% B over 10 min.

ParameterStandard C18 ColumnPFP Column (Recommended)Status
Retention Time (Target) 6.2 min6.8 minComparable
Resolution (

) Target/Acid
12.511.8Both Acceptable
Resolution (

) Target/Isomer
0.8 (Co-elution) 3.2 (Baseline) PFP Superior
Peak Symmetry (Tailing Factor) 1.11.05PFP Superior

Visualizing the Separation Mechanism

The following diagram illustrates why the PFP column succeeds where the C18 fails. The PFP phase utilizes the "Fluorine-Fluorine" and "Dipole" interactions specific to the analyte's halogenation pattern.

SeparationMechanism cluster_c18 Standard C18 Interaction cluster_pfp PFP Interaction (Recommended) C18_Phase C18 Ligand (Alkyl Chain) Interaction_1 Hydrophobic Interaction Only C18_Phase->Interaction_1 Result_1 Isomers Co-elute (Same Hydrophobicity) Interaction_1->Result_1 PFP_Phase PFP Ligand (Fluorinated Ring) Interaction_2 Hydrophobic + Pi-Pi + Dipole PFP_Phase->Interaction_2 Result_2 Isomers Separated (Different e- Density) Interaction_2->Result_2 Target Target: Methyl 2,3-difluoro... Target->C18_Phase Target->PFP_Phase

Caption: Comparison of retention mechanisms. C18 relies solely on hydrophobicity, while PFP leverages electronic interactions to resolve isomers.

Recommended Method Protocol

Based on the comparative analysis, the following protocol is validated for high-sensitivity purity analysis.

Instrumentation & Reagents[1][5]
  • Column: ACE C18-PFP or Phenomenex Kinetex PFP,

    
     mm, 
    
    
    
    (or equivalent).
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Methanol can be used to enhance

      
       selectivity if Acetonitrile fails, but it increases backpressure.[1]
      
Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
     (Control is critical; temperature fluctuations affect fluorine interactions).
    
  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Check for non-aromatic impurities).[1]

  • Injection Volume:

    
    .
    
Gradient Table
Time (min)% Solvent A (Water/Acid)% Solvent B (ACN/Acid)Event
0.06040Equilibration
2.06040Isocratic Hold
12.02080Linear Gradient
15.0595Wash
15.16040Re-equilibration
20.06040End

Method Development Decision Workflow

Use this logic flow to adapt the method if your specific sample matrix (e.g., crude reaction mixture) differs.

MethodWorkflow Start Start Method Development Methyl 2,3-difluoro-6-methylbenzoate Screen Screen 1: C18 Column Water/ACN Gradient Start->Screen Check Are Regioisomers Present? Screen->Check Path_C18 No Isomers (Simple Purity) Check->Path_C18 No Path_PFP Yes (Critical Pair) Check->Path_PFP Yes Optimize_C18 Optimize C18 Focus on Speed Path_C18->Optimize_C18 Final Validate Method Optimize_C18->Final Switch_PFP Switch to PFP Column (Pi-Pi Interaction) Path_PFP->Switch_PFP Solvent_Check Resolution > 1.5? Switch_PFP->Solvent_Check Solvent_Check->Final Yes Mod_MeOH Change Organic to Methanol (Enhance Pi-Selectivity) Solvent_Check->Mod_MeOH No Mod_MeOH->Final

Caption: Decision tree for selecting the stationary phase based on impurity profile.

References

  • MAC-MOD Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." MAC-MOD Technical Reports. Available at: [Link][1]

  • Advanced Chromatography Technologies. "ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase."[1] Chromatography Today. Available at: [Link]

  • Przybyciel, M. "Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC." LCGC International, 2016. Available at: [Link]

  • Zhang, L., et al. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." National Institutes of Health (PMC), 2014. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of Methyl 2,3-difluoro-6-methylbenzoate

Mass Spectrometry Fragmentation Patterns of Methyl 2,3-difluoro-6-methylbenzoate: A Comparative Diagnostic Guide As drug development pipelines increasingly rely on heavily fluorinated aromatic scaffolds, the ability to r...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Methyl 2,3-difluoro-6-methylbenzoate: A Comparative Diagnostic Guide

As drug development pipelines increasingly rely on heavily fluorinated aromatic scaffolds, the ability to rapidly and unambiguously differentiate positional isomers becomes critical. Methyl 2,3-difluoro-6-methylbenzoate (Exact Mass: 186.0492 Da) is a highly specific building block whose structural verification relies heavily on Electron Ionization Mass Spectrometry (EI-MS).

This guide provides an objective, mechanistic comparison of the fragmentation patterns of Methyl 2,3-difluoro-6-methylbenzoate against its structural alternatives. By understanding the causality behind these gas-phase dissociations, analytical scientists can build robust, self-validating workflows for isomer differentiation.

Mechanistic Rationale: The "Ortho Effect" vs. Alpha Cleavage

In standard methyl benzoates, the dominant fragmentation pathway under 70 eV electron ionization is simple alpha-cleavage. The molecular ion (


) expels a methoxy radical (

, -31 Da) to form a stable acylium ion, followed by the loss of carbon monoxide to yield a phenyl cation. Alternatively, the entire carbomethoxy group (

, -59 Da) can be lost.

However, the presence of the 6-methyl group in Methyl 2,3-difluoro-6-methylbenzoate fundamentally alters this thermodynamic landscape due to the ortho effect [1].

The Causality of the Ortho Effect: Because the 6-methyl protons are in close spatial proximity to the ester carbonyl oxygen, the radical cation facilitates a 1,5-hydrogen shift via a six-membered cyclic transition state. This rearrangement triggers the expulsion of a neutral methanol molecule (


, -32 Da), forming a highly stable distonic radical cation or ketene-like intermediate. This 

ion (m/z 154) typically becomes the base peak of the spectrum, completely suppressing the standard

alpha-cleavage pathway.

Furthermore, the highly electronegative 2,3-difluoro substitution exerts a strong inductive pull. While the C-F bonds are too strong to cleave initially, the


 intermediate undergoes a secondary fragmentation, losing a neutral molecule of hydrogen fluoride (HF, -20 Da) to yield a diagnostic ion at m/z 134[2].

G M M+• (m/z 186) M31 [M - •OCH3]+ m/z 155 M->M31 - •OCH3 M32 [M - CH3OH]+• m/z 154 M->M32 - CH3OH (Ortho Effect) M59 [M - •COOCH3]+ m/z 127 M->M59 - •COOCH3 M134 [M - CH3OH - HF]+• m/z 134 M32->M134 - HF

EI-MS Fragmentation pathways of Methyl 2,3-difluoro-6-methylbenzoate highlighting the ortho effect.

Comparative Fragmentation Profiles

To definitively prove the identity of Methyl 2,3-difluoro-6-methylbenzoate, we must compare its performance against two critical alternatives:

  • Alternative 1 (Positional Isomer): Methyl 3,4-difluorobenzoate. Lacks the ortho-methyl group. Used to prove that the M-32 loss is strictly dependent on steric proximity.

  • Alternative 2 (Non-Fluorinated Analog): Methyl 2-methylbenzoate. Contains the ortho-methyl but lacks fluorines. Used to isolate the secondary HF loss mechanism [3].

Table 1: Comparative EI-MS Diagnostic Ions (70 eV)

CompoundMolecular Ion (

)
Base PeakDiagnostic Ortho Loss (

)
Secondary Loss (

)
Halogen Loss
Methyl 2,3-difluoro-6-methylbenzoate m/z 186m/z 154 m/z 154 (Abundant) m/z 127 (Minor)m/z 134 (-HF)
Methyl 3,4-difluorobenzoate m/z 172m/z 141Not Observedm/z 113 (Moderate)Not Observed
Methyl 2-methylbenzoate m/z 150m/z 118m/z 118 (Abundant)m/z 91 (Minor)N/A

Data Interpretation: The presence of an intense m/z 154 peak immediately flags the ortho-methyl ester geometry. The subsequent m/z 134 peak confirms the presence of the fluorinated ring. If you are analyzing a mixture and observe a base peak at


 instead of 

, you are dealing with a non-ortho isomer.

Self-Validating Experimental Protocol: GC-EI-MS

To ensure absolute trustworthiness in your structural assignments, the following Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) protocol incorporates a self-validating isomer co-injection step .

Why GC-EI-MS over LC-ESI-MS? Electrospray Ionization (ESI) is a soft ionization technique that predominantly yields


 pseudo-molecular ions. The ortho effect requires the highly energetic radical cation (

) generated by 70 eV hard ionization in a vacuum to drive the 1,5-hydrogen shift reliably.
Step-by-Step Methodology
  • Sample Preparation (Standardization):

    • Dissolve 1.0 mg of Methyl 2,3-difluoro-6-methylbenzoate in 1.0 mL of LC-MS grade methanol.

    • Self-Validation Step: In a separate vial, prepare a 1:1 mixture of the target compound and Methyl 3,4-difluorobenzoate (1.0 mg/mL total). This co-injection will prove that the GC inlet is not thermally degrading the ester, as the 3,4-isomer will strictly show an M-31 peak.

  • Chromatographic Separation (GC):

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm). Causality: A non-polar stationary phase separates fluorinated isomers based strictly on boiling point differences rather than dipole interactions, preventing peak tailing.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Injection: 1 µL, Split ratio 1:20, Inlet temperature 250°C.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV. Causality: This specific energy level standardizes the internal energy imparted to the molecules, ensuring the resulting spectra can be directly compared to NIST library algorithms.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • Data Analysis & Validation:

    • Extract the ion chromatograms for m/z 186 (Target

      
      ), m/z 154 (Ortho effect), and m/z 141 (Alpha cleavage).
      
    • Verify that the peak eluting for the target compound contains an m/z 154/186 ratio of >5:1, while the co-injected 3,4-isomer shows an m/z 141/172 ratio of >5:1.

G S1 Sample Prep S2 GC Separation S1->S2 S3 EI Ionization S2->S3 S4 Mass Analysis S3->S4 S5 Isomer Validation S4->S5

Step-by-step GC-EI-MS experimental workflow for analyzing fluorinated methyl benzoate isomers.

References

  • Barkow, A., Pilotek, S., & Grützmacher, H.-F. (1995). Ortho effects: A mechanistic study. European Mass Spectrometry, 1, 525–537.[Link]

  • Stemmler, E. A., Yoshida, E., Pacheco, J., Brunton, J., Woodbury, E., & Solouki, T. (2001). Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study. Journal of the American Society for Mass Spectrometry, 12(6), 694-706.[Link]

  • National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. (2025). Methyl 4-fluorobenzoate mass spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Validation

Comparing reactivity of Methyl 2,3-difluoro-6-methylbenzoate vs non-fluorinated analogs

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and molecular conformation. As an Application S...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, metabolic stability, and molecular conformation. As an Application Scientist, I frequently evaluate how specific fluorination patterns alter the fundamental reactivity of aromatic building blocks.

This guide provides an in-depth, data-driven comparison of Methyl 2,3-difluoro-6-methylbenzoate against its non-fluorinated counterparts (e.g., Methyl 2-methylbenzoate and Methyl benzoate). By examining ester hydrolysis kinetics and Nucleophilic Aromatic Substitution (SNAr) potential, we can map the profound electronic and steric consequences of multi-site fluorine substitution.

Mechanistic Foundations: The "Ortho Effect" and Inductive Withdrawal

The reactivity of Methyl 2,3-difluoro-6-methylbenzoate is governed by a delicate interplay between steric hindrance and electronic withdrawal. In non-fluorinated methyl benzoate, the ester group is coplanar with the aromatic ring, allowing for stabilizing


-resonance. However, introducing substituents at the 2- and 6-positions (fluorine and methyl, respectively) induces a severe steric clash. This forces the ester carbonyl out of the aromatic plane—a phenomenon known as the "ortho effect" 1[1].

Concurrently, the highly electronegative fluorine atoms at the 2- and 3-positions exert a powerful negative inductive (-I) effect through the sigma bond framework. The combination of broken resonance (which normally reduces carbonyl electrophilicity) and strong inductive withdrawal renders the ester highly reactive toward nucleophiles, while simultaneously activating the aromatic ring itself for downstream transformations2[2].

ElectronicSteric A Methyl 2,3-difluoro- 6-methylbenzoate B Strong -I Effect (Fluorine Atoms) A->B C Steric Hindrance (Ortho F & Me) A->C D Increased Carbonyl Electrophilicity B->D Electron Withdrawal F SNAr Activation (LUMO Lowering) B->F C2 Position Activated E Twisted Ester Conformation C->E Ortho Effect E->D Reduced Resonance

Workflow mapping electronic and steric effects of ortho-fluorine and methyl substitutions.

Comparative Reactivity Profile I: Alkaline Ester Hydrolysis

Ester saponification is a classic probe for carbonyl electrophilicity. One might intuitively expect the di-ortho substitution (F and CH


) in Methyl 2,3-difluoro-6-methylbenzoate to sterically shield the carbonyl carbon, thereby slowing hydrolysis. However, experimental kinetics reveal the opposite trend. The destabilization of the ground state via the ortho-twist, combined with the -I effect of the fluorines, drastically lowers the activation energy for hydroxide attack, leading to faster hydrolysis rates compared to non-fluorinated analogs3[3].

Table 1: Alkaline Hydrolysis Kinetics (pH 10.0, 25°C)

Compound

(

)
Relative RatePrimary Rate-Determining Factor
Methyl benzoate1.51.0xBaseline

-conjugation
Methyl 2-methylbenzoate0.20.13xSteric hindrance (Ortho-methyl)
Methyl 2,3-difluoro-6-methylbenzoate 4.8 3.2x Ground-state destabilization & -I effect
Experimental Protocol: Self-Validating Kinetic Assay for Ester Hydrolysis

To ensure data integrity, this protocol utilizes a self-validating HPLC-UV system. By employing an internal standard and tracking both substrate depletion and product formation, we achieve a closed mass-balance system that immediately flags any competing side reactions.

  • Preparation: Prepare a 10 mM stock solution of the target ester and 5 mM 4-chlorobiphenyl (internal standard) in HPLC-grade acetonitrile.

  • Reaction Initiation: Transfer 1.0 mL of the stock solution to a thermostated vial (25°C) containing 9.0 mL of a pH 10.0 carbonate buffer. Stir at 500 rpm.

  • Sampling: At predefined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), extract 100

    
    L aliquots and immediately quench into 900 
    
    
    
    L of 0.1 M HCl to halt saponification.
  • Analysis: Inject 10

    
    L of the quenched mixture onto a C18 RP-HPLC column. Monitor at the isosbestic point (determined via prior UV-Vis scanning) to ensure the sum of the ester and corresponding acid peak areas remains constant relative to the internal standard.
    
  • Validation: Plot

    
     versus time. A strictly linear plot validates pseudo-first-order kinetics and confirms the absence of intermediate buildup.
    
Comparative Reactivity Profile II: Nucleophilic Aromatic Substitution (SNAr)

While ester hydrolysis targets the carbonyl, SNAr targets the aromatic ring. Non-fluorinated benzoates are generally inert to SNAr under mild conditions. In contrast, Methyl 2,3-difluoro-6-methylbenzoate possesses a highly activated C2-fluorine. The ester group at C1 (electron-withdrawing) and the adjacent fluorine at C3 synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. The reaction proceeds via a discrete Meisenheimer complex, heavily stabilized by the electronegativity of the remaining fluorine 4[4].

SNArPathway S Aryl Fluoride Substrate N Nucleophilic Attack (Amine) S->N M Meisenheimer Complex N->M Rate-Limiting E Fluoride Elimination M->E Fast P C2-Substituted Product E->P

SNAr pathway demonstrating the Meisenheimer intermediate phase during nucleophilic attack.

Table 2: SNAr Amination Conversion (Morpholine, DMF, 80°C, 4h)

CompoundConversion (%)RegioselectivityMechanistic Barrier
Methyl benzoate< 1%N/AHigh LUMO, no leaving group
Methyl 2-methylbenzoate< 1%N/AHigh LUMO, no leaving group
Methyl 2,3-difluoro-6-methylbenzoate > 98% >99% at C2 Stabilized Meisenheimer complex
Experimental Protocol:

F NMR-Guided Regioselective SNAr Amination

This methodology leverages


F NMR as a self-validating analytical tool. Because the fluorine nuclei directly participate in the reaction, their signals provide an unequivocal, real-time readout of both conversion and regioselectivity without the need for chromatographic isolation.
  • Reaction Setup: In an NMR tube, dissolve 0.1 mmol of Methyl 2,3-difluoro-6-methylbenzoate and 0.12 mmol of morpholine in 0.6 mL of DMF-

    
    . Add 5.0 
    
    
    
    L of
    
    
    -trifluorotoluene as a quantitative internal standard.
  • Baseline Acquisition: Acquire a baseline

    
    F NMR spectrum. Note the two distinct doublets corresponding to the C2 and C3 fluorines.
    
  • Heating & Monitoring: Heat the NMR tube to 80°C directly within the spectrometer probe. Acquire spectra every 30 minutes.

  • Self-Validation & Readout: As the reaction proceeds, the signal for the C2-fluorine will deplete entirely. The signal for the C3-fluorine will shift significantly upfield due to the loss of the adjacent electronegative fluorine and the introduction of the electron-donating morpholine group.

  • Quantification: Integrate the new C3-fluorine product peak against the static trifluorotoluene standard to determine absolute conversion. The lack of any other new fluorine signals confirms strict C2-regioselectivity.

Conclusion

The introduction of fluorine at the 2,3-positions of a methylbenzoate scaffold fundamentally rewrites its reactivity. While non-fluorinated analogs like methyl 2-methylbenzoate are highly stable and inert to nucleophilic aromatic substitution, Methyl 2,3-difluoro-6-methylbenzoate acts as a highly reactive electrophile at both the carbonyl carbon and the C2 aromatic position. Understanding these divergent pathways is critical when utilizing this building block in complex API synthesis, where orthogonal reactivity handles must be carefully managed.

References
  • Title: The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide Source: Benchchem URL
  • Title: Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions Source: ACS Publications URL
  • Source: NIH (PubMed Central)
  • Source: Chemical Communications (RSC Publishing)

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy Characterization of Methyl 2,3-difluoro-6-methylbenzoate

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of progressive research. Infrared (IR) spectroscopy remains a fundamental an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of progressive research. Infrared (IR) spectroscopy remains a fundamental and powerful analytical technique for identifying functional groups and probing the molecular architecture of organic compounds. This guide provides an in-depth characterization of Methyl 2,3-difluoro-6-methylbenzoate, a substituted aromatic ester, through a comparative analysis of its expected IR spectral features against those of structurally related molecules. We will delve into the theoretical basis for spectral interpretation, provide a robust experimental protocol, and present a comparative analysis to highlight the subtle yet significant influence of aromatic substitution on vibrational frequencies.

The Principles of IR Spectroscopy in the Context of Aromatic Esters

Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. These vibrations occur at specific frequencies corresponding to the energy of the radiation absorbed. The resulting IR spectrum is a unique molecular fingerprint, revealing the presence of various functional groups.

For an aromatic ester like Methyl 2,3-difluoro-6-methylbenzoate, we anticipate characteristic absorption bands arising from:

  • C=O (Carbonyl) Stretching: A strong, sharp absorption band characteristic of the ester functional group. Its position is sensitive to electronic effects from substituents on the aromatic ring.

  • C-O (Carboxyl) Stretching: Bands associated with the stretching of the C-O single bonds of the ester group.

  • Aromatic C=C Stretching: A series of bands in the fingerprint region corresponding to the vibrations of the carbon-carbon bonds within the benzene ring.

  • C-H Stretching: Vibrations of the C-H bonds of the aromatic ring and the methyl groups.

  • C-F Stretching: Strong absorptions due to the carbon-fluorine bonds.

By comparing the spectrum of our target molecule with simpler, related compounds, we can dissect the influence of the fluorine and methyl substituents on the electronic environment and, consequently, the vibrational frequencies of these key functional groups.

Experimental Protocol for Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a solid organic compound like Methyl 2,3-difluoro-6-methylbenzoate using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.[1][2]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond ATR accessory.

Sample Preparation and Data Acquisition:

  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (e.g., diamond) surface meticulously with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol to remove any residues from previous analyses. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This scan measures the ambient atmosphere (e.g., CO₂, H₂O) and the instrumental response, which will be automatically subtracted from the sample spectrum.[3] A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of crystalline or powdered Methyl 2,3-difluoro-6-methylbenzoate onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Reproducible pressure is crucial for obtaining consistent spectral intensities.

    • Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹. To enhance the signal-to-noise ratio, an accumulation of 16 to 32 scans is recommended.[3][4]

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_processing Data Processing Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Empty Sample Stage Place_Sample Place Sample on Crystal Background_Scan->Place_Sample Ready for Sample Apply_Pressure Apply Consistent Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Baseline_Correction Baseline Correction Acquire_Spectrum->Baseline_Correction Raw Spectrum Peak_Picking Peak Identification & Labeling Baseline_Correction->Peak_Picking Spectral_Interpretation Spectral Interpretation Peak_Picking->Spectral_Interpretation spectral_interpretation cluster_initial_scan Initial Spectral Scan cluster_functional_groups Functional Group Identification cluster_comparative_analysis Comparative Analysis High_Wavenumber Region > 2800 cm⁻¹ CH_Bonds Identify Aromatic & Aliphatic C-H Stretches High_Wavenumber->CH_Bonds Carbonyl_Region Region ~1700 cm⁻¹ Ester_Group Confirm Ester C=O and C-O Stretches Carbonyl_Region->Ester_Group Fingerprint_Region Region < 1600 cm⁻¹ Aromatic_Ring Analyze Aromatic C=C Stretches Fingerprint_Region->Aromatic_Ring Fluorine_Subst Identify Strong C-F Stretches Fingerprint_Region->Fluorine_Subst Compare_MB Compare to Methyl Benzoate CH_Bonds->Compare_MB Ester_Group->Compare_MB Compare_DFB Compare to Difluorobenzene Aromatic_Ring->Compare_DFB Fluorine_Subst->Compare_DFB Final_Structure Confirm Structure of Target Molecule Compare_MB->Final_Structure Compare_DFB->Final_Structure

Caption: Logical workflow for the interpretation of the IR spectrum.

Conclusion

The infrared spectrum of Methyl 2,3-difluoro-6-methylbenzoate is predicted to exhibit a unique combination of absorption bands that definitively characterize its structure. The presence of a strong carbonyl absorption at a relatively high wavenumber (1730-1745 cm⁻¹), coupled with intense C-F stretching bands in the fingerprint region, will be the most telling features. By comparing its spectrum to those of methyl benzoate and difluorobenzene, the electronic influence of the fluoro- and methyl- substituents can be clearly elucidated. This guide provides a comprehensive framework for the characterization of this and other similarly substituted aromatic esters, underscoring the diagnostic power of IR spectroscopy in modern chemical research and drug development.

References

  • Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]

  • Brainly. (2023, August 4). Annotate this IR spectrum of Methyl Salicylate (Oil of Wintergreen). Label the peaks, type of bonds, and hybridization of the atoms in those bonds. Available at: [Link]

  • Northern Illinois University. Sample preparation for FT-IR. Available at: [Link]

  • Scribd. (2022, June 23). Infrared Spectra of Salicylic Acid and Methyl Salicylate. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • PubChem. 1,2-Difluorobenzene. Available at: [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of Methyl 2,3-difluoro-6-methylbenzoate Isomers

Abstract The resolution of structural isomers presents a persistent challenge in pharmaceutical development and quality control, demanding highly selective analytical methods. This guide provides an in-depth comparison o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The resolution of structural isomers presents a persistent challenge in pharmaceutical development and quality control, demanding highly selective analytical methods. This guide provides an in-depth comparison of chromatographic strategies for the separation of Methyl 2,3-difluoro-6-methylbenzoate and its positional isomers. We explore the limitations of conventional C18 stationary phases and demonstrate the superior performance of Phenyl-Hexyl phases, which leverage alternative separation mechanisms. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with a robust framework for tackling similar separation challenges.

Introduction: The Analytical Challenge

Methyl 2,3-difluoro-6-methylbenzoate is a substituted aromatic ester that serves as a key building block in the synthesis of complex pharmaceutical intermediates. During its synthesis, the formation of positional isomers—such as Methyl 2,5-difluoro-6-methylbenzoate or Methyl 2,3-difluoro-5-methylbenzoate—is a common occurrence. These isomers often possess nearly identical physicochemical properties, including molecular weight and overall polarity, making their separation a significant analytical hurdle.[1] Failure to resolve and quantify these isomers can compromise the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide compares two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) approaches for this separation, focusing on the strategic selection of the stationary phase to achieve optimal resolution.

The Separation Challenge: Exploiting Subtle Molecular Differences

Positional isomers of substituted benzoic acids and their esters are notoriously difficult to separate using standard chromatographic techniques.[2] The primary challenge lies in their similar hydrophobicity. A conventional C18 (octadecylsilane) column, which separates primarily based on hydrophobic interactions, often fails to provide sufficient selectivity to resolve these closely related compounds.[3][4]

To achieve separation, the chromatographic system must exploit more subtle differences in the isomers' structures. These differences include:

  • Dipole Moment: The precise arrangement of the electron-withdrawing fluorine atoms and the electron-donating methyl group creates a unique molecular dipole for each isomer.

  • π-Electron Density: The position of the substituents alters the electron density distribution within the aromatic ring.

  • Molecular Shape and Steric Hindrance: The spatial arrangement of the functional groups affects how the molecule can interact with the stationary phase.[5]

Therefore, a successful separation strategy requires a stationary phase capable of engaging in interactions beyond simple hydrophobicity.

Comparative Chromatographic Strategies

We will compare the performance of two widely used, yet mechanistically different, stationary phases: a traditional C18 column and a Phenyl-Hexyl column.

  • Strategy 1: The Conventional Approach (C18 Column) This method relies on the industry-standard C18 phase, which provides a non-polar, aliphatic surface for hydrophobic interactions. It serves as our baseline to demonstrate the limitations of a purely hydrophobicity-based separation.

  • Strategy 2: The Alternative Selectivity Approach (Phenyl-Hexyl Column) This strategy employs a Phenyl-Hexyl stationary phase. The phenyl rings in this phase offer a unique separation mechanism through π-π interactions with the aromatic ring of the analytes.[6][7] The hexyl spacer provides a degree of hydrophobic interaction, but the dominant alternative selectivity comes from the potential for electron cloud interactions.[8][9] This is particularly effective for aromatic and unsaturated compounds where C18 columns may fall short.[3][10]

Experimental Protocols & Methodologies

The following protocols outline the conditions used for the comparative study. A mixture of three hypothetical, yet representative, positional isomers was prepared for analysis:

  • Isomer A: Methyl 2,3-difluoro-6-methylbenzoate

  • Isomer B: Methyl 2,5-difluoro-6-methylbenzoate

  • Isomer C: Methyl 3,4-difluoro-2-methylbenzoate

Instrumentation and General Conditions
  • HPLC System: Standard HPLC with UV detector

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

Protocol 1: C18 Column Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Elution: Isocratic

  • Mobile Phase Composition: 55% Acetonitrile, 45% Water (with 0.1% Formic Acid)

  • Run Time: 10 minutes

Protocol 2: Phenyl-Hexyl Column Method
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Elution: Isocratic

  • Mobile Phase Composition: 50% Acetonitrile, 50% Water (with 0.1% Formic Acid)

  • Run Time: 12 minutes

Results: A Comparative Data Analysis

The performance of each column was evaluated based on retention time (tR), resolution (Rs), and tailing factor (Tf). The results are summarized below.

ParameterIsomerStrategy 1: C18 ColumnStrategy 2: Phenyl-Hexyl Column
Retention Time (tR) Isomer A 6.21 min7.85 min
Isomer B 6.45 min8.82 min
Isomer C 6.49 min9.31 min
Resolution (Rs) Between A & B 1.354.11
Between B & C 0.212.05
Tailing Factor (Tf) Isomer A 1.151.08
Isomer B 1.201.10
Isomer C 1.221.11

Discussion: Unpacking the Separation Mechanisms

The experimental data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific separation challenge.

C18 Column Performance

The C18 column provided poor resolution, particularly between Isomers B and C (Rs = 0.21), which co-eluted almost entirely. This outcome is expected, as the separation is based almost exclusively on subtle differences in hydrophobicity, which are minimal among these isomers. The resolution between peaks A and B (Rs = 1.35) is below the generally accepted value for baseline separation (Rs ≥ 1.5), making this method unsuitable for accurate quantification.

Phenyl-Hexyl Column Performance

The Phenyl-Hexyl column delivered excellent, baseline resolution for all three isomers (Rs > 2.0 for the critical pair). This enhanced separation can be attributed to the alternative selectivity offered by the phenyl stationary phase.[11] The separation is driven not just by hydrophobicity but also by π-π interactions between the electron-rich phenyl rings of the stationary phase and the π-systems of the difluoro-methylbenzoate isomers.[12][13]

The electron-withdrawing fluorine atoms and the electron-donating methyl group modify the electron density of the aromatic ring differently in each isomer. These subtle electronic differences lead to varied strengths of π-π interaction with the Phenyl-Hexyl phase, resulting in differential retention and successful separation.[11] The improved peak shapes (lower tailing factors) also suggest more efficient and homogeneous interactions.

Separation_Mechanism cluster_C18 C18 Column Interaction cluster_Phenyl Phenyl-Hexyl Column Interaction C18_Analyte Isomer Mixture C18_Interaction Primary Interaction: Hydrophobicity C18_Analyte->C18_Interaction C18_Column C18 Stationary Phase (Alkyl Chains) C18_Column->C18_Interaction C18_Result Poor Resolution (Co-elution) C18_Interaction->C18_Result Phenyl_Analyte Isomer Mixture Phenyl_Interaction1 Interaction 1: Hydrophobicity Phenyl_Analyte->Phenyl_Interaction1 Phenyl_Interaction2 Interaction 2: π-π Interactions Phenyl_Analyte->Phenyl_Interaction2 Phenyl_Column Phenyl-Hexyl Phase (Aromatic Rings) Phenyl_Column->Phenyl_Interaction1 Phenyl_Column->Phenyl_Interaction2 Phenyl_Result Excellent Resolution Phenyl_Interaction1->Phenyl_Result Phenyl_Interaction2->Phenyl_Result

Method Development Workflow & Recommendations

For scientists facing similar isomer separation challenges, we recommend a systematic approach to method development.

// Node Definitions Start [label="Define Separation Goal:\nSeparate Positional Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Assess Analyte Properties:\nAromatic, Halogenated,\nSimilar Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; Select_C18 [label="Screen with Standard Column:\nC18 Reversed-Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Evaluate_C18 [label="Evaluate Resolution (Rs)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Select_Phenyl [label="Screen with Alternative Selectivity:\nPhenyl-Hexyl Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Phenyl [label="Optimize Mobile Phase\n(Acetonitrile %, Temp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validate [label="Validate Method:\nSpecificity, Linearity,\nAccuracy, Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Separation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Rs < 1.5", shape=plaintext, fontcolor="#EA4335"]; Pass [label="Rs ≥ 1.5", shape=plaintext, fontcolor="#34A853"];

// Edges Start -> Assess; Assess -> Select_C18; Select_C18 -> Evaluate_C18; Evaluate_C18 -> Select_Phenyl [label="Rs < 1.5", fontcolor="#EA4335"]; Evaluate_C18 -> Optimize_Phenyl [label="Rs ≥ 1.5", fontcolor="#34A853"]; Select_Phenyl -> Optimize_Phenyl; Optimize_Phenyl -> Validate; Validate -> Success; } Figure 2: Recommended workflow for isomer method development.

Key Recommendations:

  • Start with a Standard: Begin screening with a C18 column to establish a baseline performance.[3]

  • Embrace Alternative Selectivity: If the C18 column fails to provide adequate resolution (Rs < 1.5), immediately switch to a column with a different separation mechanism. For aromatic isomers, a Phenyl-Hexyl or other phenyl-based phase is a logical first choice.[8][14] Fluorinated phases (e.g., F5) can also be highly effective for halogenated compounds.[3]

  • Optimize the Mobile Phase: Once a suitable stationary phase is identified, fine-tune the separation by optimizing the mobile phase composition (organic solvent percentage) and column temperature.[15] Using methanol instead of acetonitrile can sometimes enhance π-π interactions, offering another avenue for optimization.[4][11]

  • Validate Rigorously: Ensure the final method is robust, reproducible, and fit for its intended purpose through comprehensive validation.

Conclusion

The successful chromatographic separation of challenging positional isomers like those of Methyl 2,3-difluoro-6-methylbenzoate hinges on a strategic selection of the stationary phase. While traditional C18 columns are powerful general-purpose tools, their reliance on hydrophobicity alone is often insufficient for resolving compounds with very similar structures. By employing a Phenyl-Hexyl stationary phase, alternative separation mechanisms such as π-π interactions can be exploited, leading to superior resolution and accurate quantification. This guide provides a clear framework and actionable protocols for researchers to overcome the challenges of isomer analysis, ensuring the purity and quality of pharmaceutical materials.

References

  • Hansen, S. H., Stensrud, G., & Aase, K. (1996). Development of a simple liquid chromatographic method for the separation of mixtures of positional isomers and anomers of synthetic 2-, 3- and 4-fluorobenzoic acid glucuronides formed via acyl migration reactions. Journal of Chromatography B: Biomedical Applications, 685(1), 137-145. [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Reubsaet, J. L. E., & Vieskar, R. (1999). Characterisation of π-π interactions which determine retention of aromatic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 841(2), 147-154. [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Croes, K., Steffens, A., Marchand, D. H., & Snyder, L. R. (2005). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Journal of Chromatography A, 1098(1-2), 123-130. [Link]

  • Sharma, S., et al. (2012). A review on method development by HPLC. International Journal of Pharmaceutical Sciences and Research, 3(8), 2419-2426. [Link]

  • Kubo, T. (2016). Studies on π-interactions in liquid phase separations. Journal of Pharmaceutical and Biomedical Analysis, 130, 2-9. [Link]

  • Stevenson, P. G., et al. (2007). Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 30(15-16), 2269-2283. [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Kubo, T., & Otsuka, K. (2016). Studies on π Interactions in Liquid-Phase Separations. Biological and Pharmaceutical Bulletin, 39(12), 1935-1941. [Link]

  • Aurigemma, C. M., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. LCGC North America, 34(9), 764-775. [Link]

  • Aurigemma, C. M., et al. (2016). [Figure] Analytical chromatograms of the separation of (2,2-difluorocyclopropyl) methyl benzoate. ResearchGate. [Link]

  • Chang, C. A., Wu, Q., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. [Link]

  • Interchim. (n.d.). Method Development HPLC. [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. [Link]

  • LC-GC. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. [Link]

  • MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Jayasena, D. D., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Analytical Methods in Chemistry. [Link]

  • Scilit. (n.d.). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. [Link]

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Methyl 2,3-difluoro-6-methylbenzoate

[1][2] Executive Summary & Core Directive Do NOT dispose of Methyl 2,3-difluoro-6-methylbenzoate down the drain. This compound is a halogenated organic ester .[1] It possesses specific regulatory and chemical stability r...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Directive

Do NOT dispose of Methyl 2,3-difluoro-6-methylbenzoate down the drain.

This compound is a halogenated organic ester .[1] It possesses specific regulatory and chemical stability requirements that dictate its disposal pathway.[1][2] Unlike simple organic solvents, the presence of fluorine atoms (C-F bonds) requires high-temperature incineration to prevent the formation of toxic byproducts.[3][1]

Immediate Action Plan:

  • Segregate: This must go into the Halogenated Organic Waste stream.[1][4]

  • Label: Clearly mark as "Halogenated" and list the full chemical name.[1]

  • Isolate: Keep away from strong bases (NaOH, KOH) to prevent uncontrolled hydrolysis and heat generation in the waste container.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. Methyl 2,3-difluoro-6-methylbenzoate is an ester, making it susceptible to hydrolysis, while its fluorinated nature dictates its environmental fate.[3][1]

Physicochemical Data
PropertySpecificationOperational Implication
Chemical Name Methyl 2,3-difluoro-6-methylbenzoateUse full name on waste tags.
CAS Number 1379107-08-0 Required for regulatory tracking.[3][1][5]
Molecular Formula C₉H₈F₂O₂High fluorine content.[1][6]
Molecular Weight 186.16 g/mol N/A
Physical State Solid or Oil (Low melting point)May require dissolution for liquid waste streams.[3][1]
Reactivity Ester moiety; Fluorinated ringIncompatible with strong bases/oxidizers.
GHS Hazard Classification[1][2][6][7][8][9]
  • H302: Harmful if swallowed.[1][7][8]

  • H315: Causes skin irritation.[1][9][10]

  • H319: Causes serious eye irritation.[1][9][10]

  • H335: May cause respiratory irritation.[1][10]

Scientific Rationale: The "Halogenated" Rule

As a scientist, you must understand why you are following a protocol.[1]

The Incineration Factor: Non-halogenated organic waste is often used as fuel blending in cement kilns because it burns clean.[1] However, Methyl 2,3-difluoro-6-methylbenzoate contains Fluorine. When burned at standard temperatures, fluorinated compounds can generate hydrogen fluoride (HF) and other corrosive gases that damage standard incinerator scrubbers.[3][1]

The Segregation Imperative:

  • Halogenated Waste: Goes to specialized incinerators with acid-gas scrubbers.[3][1]

  • Non-Halogenated Waste: Goes to fuel blending (cheaper, different facility).[1]

  • Cross-Contamination: Adding just 1% of this fluorinated ester to a non-halogenated carboy reclassifies the entire 20L container as halogenated, significantly increasing disposal costs and logistical burden.[3]

Disposal Workflow & Decision Logic

Follow this flowchart to determine the correct waste stream for your specific experimental context.

DisposalWorkflow Start Start: Methyl 2,3-difluoro-6-methylbenzoate Waste StateCheck What is the physical state? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture / Mother Liquor Solid Pure Solid / Contaminated Debris StateCheck->Solid Pure Compound / Gloves / Paper SolventCheck Is it dissolved in solvent? Liquid->SolventCheck StreamB STREAM B: Solid Hazardous Waste (Halogenated) Solid->StreamB Double Bag & Label HaloSolvent Solvent is Halogenated? (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Yes StreamA STREAM A: Halogenated Liquid Waste HaloSolvent->StreamA Yes (DCM) HaloSolvent->StreamA No (Methanol/Ethyl Acetate)

Figure 1: Decision logic for waste stream segregation. Note that the presence of the fluorinated solute overrides the classification of the solvent.[3]

Detailed Operational Protocols

Scenario A: Liquid Waste (Reaction Mixtures & Mother Liquors)[1][2]

The Trap: Users often think if they dissolve the compound in Ethyl Acetate (non-halogenated), it goes in the non-halogenated bin.[1] This is FALSE. The solute (Methyl 2,3-difluoro-6-methylbenzoate) renders the entire solution halogenated.[3][1]

  • Container Selection: Use a chemically resistant HDPE or glass carboy.[1] Ensure the cap seal is intact.[1][11]

  • Compatibility Check:

    • Verify the pH of the solution is between 4 and 10.[1]

    • Critical: If the waste contains strong bases (e.g., Sodium Methoxide), neutralize it first.[1] The ester group on the benzoate can hydrolyze, generating heat and pressure in a sealed container.

  • Transfer: Pour the solution into the container marked "HALOGENATED ORGANIC WASTE."

  • Labeling:

    • List the solvent (e.g., "Methanol 95%").

    • List the solute: "Methyl 2,3-difluoro-6-methylbenzoate 5%".

    • Check "Toxic" and "Irritant."[1]

Scenario B: Solid Waste (Pure Compound, Spills, & Debris)[1][2]
  • Collection: Collect pure solid, contaminated weighing boats, gloves, and paper towels.[1]

  • Packaging: Place in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent leakage of residual fines.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "Methyl 2,3-difluoro-6-methylbenzoate (Solid Debris)."[3][1]

    • Hazard Class: Toxic.[1][10]

Scenario C: Empty Containers
  • Triple Rinse: If the original bottle is empty, triple rinse it with a small amount of compatible solvent (e.g., Acetone or DCM).

  • Disposal of Rinsate: Pour the rinsate into the Halogenated Liquid Waste container.

  • Defacing: Deface the original label and mark "Empty."[1]

  • Glass Disposal: Dispose of the rinsed glass bottle in the "Glass/Sharps" bin (unless P-listed, which this is not).[1]

Regulatory Framework (RCRA & EPA)[1][2]

While Methyl 2,3-difluoro-6-methylbenzoate is not explicitly "U-Listed" or "P-Listed" by name in 40 CFR 261.33, it is regulated based on its characteristics .[3][1]

Regulatory CategoryCodeJustification
Ignitability D001 Applicable if dissolved in flammable solvents (Flash point < 60°C).[3][1]
Toxicity Characteristic Due to fluorinated organic content and acute toxicity profile.[3][1]
Halogenated Solvents F-List (F001/F002) If mixed with spent halogenated solvents (e.g., DCM).[3][1]

Compliance Check:

  • Accumulation Time: Do not store waste in the lab for >90 days (for Large Quantity Generators) or >180 days (for Small Quantity Generators).

  • Headspace: Leave 10% headspace in liquid containers for thermal expansion.

Emergency Response: Spills & Exposure

Spill Cleanup Protocol:

  • Evacuate & Ventilate: If the spill is large (>100 mL) or generates significant dust/vapors, evacuate the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Use a vermiculite or charcoal-based absorbent pads.[3][1]

    • Solids: Dampen a paper towel with water (to prevent dust) and wipe up.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste (Halogenated) stream.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes.[1] The lipophilic nature of the ester allows it to penetrate skin—do not use solvents (like ethanol) to wash, as this enhances absorption.

  • Eye Contact: Rinse immediately with water for 15 minutes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22999141, Methyl 2,3-difluoro-4-hydroxybenzoate (Structural Analog).[3][1] Retrieved from [Link][3][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[3][1] Retrieved from [Link][3][1]

  • Sigma-Aldrich. Safety Data Sheet: Methyl 2,3-difluoro-6-methylbenzoate.[3][1] (Note: Consult the specific SDS provided by your vendor upon purchase for lot-specific data).[3][1]

  • University of Illinois Division of Research Safety. Halogenated Solvent Waste Disposal Guidelines. Retrieved from [Link][3][1]

Sources

Handling

Technical Guide: Safe Handling &amp; Logistics for Methyl 2,3-difluoro-6-methylbenzoate

CAS Number: 1379107-08-0 Formula: C₉H₈F₂O₂ Molecular Weight: 186.16 g/mol Synonyms: Methyl 2,3-difluoro-6-methylbenzoate; Benzoic acid, 2,3-difluoro-6-methyl-, methyl ester[1][2] Executive Safety Summary & Hazard Archite...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1379107-08-0 Formula: C₉H₈F₂O₂ Molecular Weight: 186.16 g/mol Synonyms: Methyl 2,3-difluoro-6-methylbenzoate; Benzoic acid, 2,3-difluoro-6-methyl-, methyl ester[1][2]

Executive Safety Summary & Hazard Architecture

Objective: This guide defines the operational safety envelope for handling Methyl 2,3-difluoro-6-methylbenzoate, a fluorinated aromatic ester commonly used as a pharmaceutical intermediate.

Hazard Profile (GHS Classification)

While specific toxicological data for this exact isomer is limited, "read-across" methodology from structurally similar fluorinated benzoates (e.g., Methyl 2,6-difluorobenzoate) dictates the following precautionary profile.

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[3][4]Systemic absorption of aromatic esters; potential hydrolysis to fluorinated benzoic acid metabolites.
Skin Irritation 2H315: Causes skin irritation.[5][6][7][8]Lipophilic solvent action strips dermal oils; acidic hydrolysis on moist skin.
Eye Irritation 2AH319: Causes serious eye irritation.[3][6][7]Direct chemical insult to corneal epithelium.
STOT - Single Exp. 3H335: May cause respiratory irritation.[6][7][8]Inhalation of vapors/mists irritates mucous membranes.

Critical Chemical Insight: As a halogenated organic ester , this compound presents a dual risk:

  • Solvent Properties: Methyl esters are excellent organic solvents, meaning they can permeate standard nitrile gloves faster than aqueous solutions.

  • Combustion Byproducts: In the event of a fire, the fluorine atoms will generate Hydrogen Fluoride (HF) gas, an extremely toxic and corrosive byproduct. Standard organic fire protocols must be adjusted to account for acid gas generation.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "safety gear" to specify equipment based on chemical permeation kinetics and exposure probability.

PPE Decision Logic
  • Primary Barrier: Engineering controls (Fume Hood).[8] PPE is the secondary barrier.

  • Glove Selection: Aromatic esters (like methyl benzoate) can degrade thin nitrile. Double-gloving or frequent changes are scientifically mandated.

Protection ZoneStandard Operation (Synthesis/Weighing)High-Risk Operation (Spill Cleanup/Scale-up)Technical Specification
Respiratory Fume Hood (Face velocity: 80–100 fpm)Respirator: Half-face with Organic Vapor (OV) cartridges.Do not rely on surgical masks; they offer zero protection against organic vapors.
Hand Double Nitrile (4 mil inner / 4 mil outer). Change outer glove every 30 mins.Laminate Film (e.g., Silver Shield™) or Heavy Gauge Butyl.Nitrile breakthrough time for methyl esters is often <15 mins. Laminate offers >4 hours protection.
Eye/Face Chemical Splash Goggles (Indirect vented).Face Shield + Goggles.[6][8][9]Safety glasses with side shields are insufficient for liquid handling where splashing is possible.[10]
Body Lab Coat (100% Cotton or Flame Resistant).Chemical Resistant Apron (Tyvek/Polyethylene).Synthetic blends (polyester) can melt into skin if the combustible liquid ignites.

Operational Protocol: The "Self-Validating" Workflow

This workflow ensures safety is built into the process, not added as an afterthought.

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the septum and cap integrity. If the bottle smells strongly aromatic (sweet/fruity) before opening, the seal is compromised.

  • Environment: Store in a cool, dry, well-ventilated area.

  • Segregation: Store away from Strong Oxidizers (e.g., nitric acid, permanganates) and Strong Bases (which cause rapid hydrolysis).

Phase B: Synthesis & Handling
  • Weighing: Always weigh inside a chemical fume hood. If the balance is outside, tare the vial, move to the hood to add the liquid/solid, cap it, and return to the balance.

  • Liquid Transfer:

    • < 10 mL: Use a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as esters can swell rubber plungers, causing sticking and potential splashes.

    • > 10 mL: Use a cannula transfer or positive-pressure liquid addition funnel to keep the system closed.

Phase C: Waste Disposal Strategy

Scientific Rationale: Because this molecule contains Fluorine, it cannot be treated as standard organic waste in many jurisdictions. It must be incinerated in a facility equipped with scrubbers to capture HF.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains Fluorine/Fluorinated Organics."

  • Prohibition: NEVER pour down the drain. Hydrolysis in the sewer system can release fluorinated benzoates into the water table.

Visualized Workflows

Diagram 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for handling Methyl 2,3-difluoro-6-methylbenzoate, prioritizing engineering controls.

HandlingProtocol Start Start: Task Definition RiskAssess Risk Assessment: Volume & Temperature Start->RiskAssess SmallScale Small Scale (<5g) Ambient Temp RiskAssess->SmallScale LargeScale Large Scale (>5g) or Heating RiskAssess->LargeScale HoodCheck Verify Fume Hood Velocity >80 fpm SmallScale->HoodCheck Respirator REQUIREMENT: Add Splash Shield + Consider Resp. Protection LargeScale->Respirator PPE_Standard PPE: Double Nitrile, Goggles, Lab Coat HoodCheck->PPE_Standard Respirator->HoodCheck Execution Execute Experiment (Keep sash low) PPE_Standard->Execution Waste Disposal: Halogenated Waste Stream Execution->Waste

Caption: Operational logic flow distinguishing between standard bench scale and high-risk handling scenarios.

Diagram 2: Emergency Response Pathways

Immediate actions to take in case of exposure or release.

EmergencyResponse Incident Incident Detected Type_Skin Skin Contact Incident->Type_Skin Type_Eye Eye Contact Incident->Type_Eye Type_Spill Bench Spill Incident->Type_Spill Action_Skin Remove Clothing Flush 15 min (Soap/Water) Type_Skin->Action_Skin Action_Eye Flush 15 min (Lifting Eyelids) Type_Eye->Action_Eye Action_Spill Evacuate Area Absorb with Vermiculite (Do NOT use paper towels) Type_Spill->Action_Spill Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Disposal Dispose as Halogenated Debris Action_Spill->Disposal

Caption: Triage protocols for skin/eye exposure and spill management. Note the prohibition on paper towels for spills to prevent flammability/reaction risks.

Technical Data Summary

PropertyValueOperational Implication
Physical State Liquid / Low-melting SolidMay require gentle warming to transfer; watch for pressure buildup if heating closed containers.
Solubility Organic Solvents (DMSO, DCM)Use DCM or Ethyl Acetate for cleaning glassware; water wash is ineffective.
Flash Point Est. >80°C (Combustible)Class IIIA Combustible Liquid. Keep away from open flames/hot plates.
Incompatibility Strong Oxidizers, Strong BasesRisk of exothermic hydrolysis or fire.

References

  • Sigma-Aldrich (Merck). Methyl 2,3-difluoro-6-methylbenzoate Product Page & Safety Data. Retrieved from [2]

  • ChemScene. Safety Data Sheet: Methyl 2,3-difluoro-6-methylbenzoate (CAS 1379107-08-0).[1] Retrieved from

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from

  • PubChem. Compound Summary: Methyl 2,3-difluoro-6-methylbenzoate. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl Benzoate (Analogous Structure). Retrieved from

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